5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
3-(phenoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c20-15-17-16-14(11-19-13-9-5-2-6-10-13)18(15)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIKLYYYATDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352185 | |
| Record name | 5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21358-13-4 | |
| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis mechanism of 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol"
An In-depth Technical Guide to the Synthesis and Mechanism of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
Heterocyclic compounds containing the 1,2,4-triazole nucleus are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their unique structural features and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. This guide provides a comprehensive overview of the synthetic pathway and underlying reaction mechanisms for a specific derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. As a senior application scientist, this document is structured to deliver not only the procedural steps but also the causal reasoning behind the methodological choices, ensuring a deep and actionable understanding for researchers and drug development professionals.
The synthesis is a multi-step process that begins with commercially available precursors and proceeds through the formation of key intermediates—a hydrazide and a thiosemicarbazide—before the final, base-catalyzed cyclization yields the target triazole.
Overall Synthesis Workflow
The synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is efficiently achieved through a three-step sequence. The process begins with the preparation of phenoxyacetyl hydrazide, which is then reacted with phenyl isothiocyanate to form a crucial thiosemicarbazide intermediate. The final step involves an intramolecular cyclization reaction under basic conditions to construct the triazole ring.
Part 1: Synthesis of Phenoxyacetyl Hydrazide (Intermediate A)
The journey to the target triazole begins with the synthesis of phenoxyacetyl hydrazide. This intermediate provides the necessary acyl backbone for the subsequent thiosemicarbazide formation. The most common and reliable method involves a two-stage process starting from phenoxyacetic acid.
-
Esterification: Phenoxyacetic acid is first converted to its corresponding ester, typically ethyl phenoxyacetate, via Fischer esterification using ethanol in the presence of a strong acid catalyst like sulfuric acid.
-
Hydrazinolysis: The purified ester then undergoes nucleophilic acyl substitution with hydrazine hydrate.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable phenoxyacetyl hydrazide.
Experimental Protocol: Synthesis of Phenoxyacetyl Hydrazide
-
Esterification: A mixture of phenoxyacetic acid (1 mole), absolute ethanol (5 moles), and concentrated sulfuric acid (0.1 mole) is refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a sodium bicarbonate solution, and the ethyl phenoxyacetate is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by distillation.
-
Hydrazinolysis: To a solution of ethyl phenoxyacetate (1 mole) in ethanol, hydrazine hydrate (1.2 moles) is added.[4] The mixture is refluxed for 8-12 hours. Upon cooling, the phenoxyacetyl hydrazide precipitates as a white solid. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield pure phenoxyacetyl hydrazide.
Part 2: Formation of 1-(Phenoxyacetyl)-4-phenylthiosemicarbazide (Intermediate C)
This step involves the formation of the 1,4-disubstituted thiosemicarbazide, which is the direct precursor to the triazole ring. The synthesis is achieved by the reaction of phenoxyacetyl hydrazide (Intermediate A) with phenyl isothiocyanate.
Mechanism of Thiosemicarbazide Formation
The reaction proceeds via a nucleophilic addition mechanism.[2][5][6] The terminal nitrogen atom (-NH2) of the phenoxyacetyl hydrazide acts as a potent nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This attack leads to the formation of a zwitterionic intermediate, which quickly rearranges through a proton transfer to yield the stable thiosemicarbazide product.
Experimental Protocol: Synthesis of Intermediate C
-
A solution of phenoxyacetyl hydrazide (0.1 mole) in absolute ethanol is prepared.
-
To this solution, phenyl isothiocyanate (0.1 mole) is added dropwise with constant stirring.[7]
-
The reaction mixture is then refluxed for 3-4 hours.
-
After cooling to room temperature, the resulting white precipitate of 1-(phenoxyacetyl)-4-phenylthiosemicarbazide is collected by filtration.
-
The product is washed with cold ethanol and dried. It can be further purified by recrystallization from ethanol if necessary.
Part 3: Base-Catalyzed Cyclization to the Triazole Thiol
This is the final and most critical step, where the linear thiosemicarbazide precursor undergoes an intramolecular cyclization to form the desired 4H-1,2,4-triazole-3-thiol ring system. The choice of reaction conditions, particularly the pH, is paramount.
Causality of Experimental Choice: Basic vs. Acidic Medium
The cyclization of acyl thiosemicarbazides can lead to two different heterocyclic isomers: 1,2,4-triazoles or 1,3,4-thiadiazoles. The outcome is dictated by the reaction medium.[8]
-
Basic Medium (e.g., NaOH, KOH): In an alkaline environment, the more acidic proton on the N2 nitrogen (adjacent to the carbonyl group) is abstracted. The resulting anion then acts as a nucleophile, attacking the carbon of the thioamide group (C=S). Subsequent dehydration leads to the formation of the 1,2,4-triazole ring.[9][10][11] This is the desired pathway for the target molecule.
-
Acidic Medium (e.g., H₂SO₄): In the presence of a strong acid, the sulfur atom of the thioamide is protonated, enhancing the electrophilicity of the thioamide carbon. The oxygen of the carbonyl group then attacks this carbon, leading to the formation of a 1,3,4-thiadiazole derivative after dehydration.[8][12]
Mechanism of Base-Catalyzed Cyclization
The mechanism involves a base-catalyzed intramolecular nucleophilic substitution followed by dehydration.
-
Deprotonation: The hydroxide ion (OH⁻) from the base abstracts a proton from the N2-hydrazine nitrogen, creating a nucleophilic anion.
-
Intramolecular Attack: The newly formed anion attacks the electrophilic carbon of the thioamide (C=S) group, forming a five-membered tetrahedral intermediate.
-
Dehydration: The intermediate eliminates a molecule of water. This is the key ring-forming step, resulting in the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization: The final product exists in equilibrium between the thiol (-SH) and thione (=S) tautomeric forms, although the thione form often predominates in the solid state.
Experimental Protocol: Synthesis of the Final Product
-
1-(Phenoxyacetyl)-4-phenylthiosemicarbazide (0.05 mole) is added to a 2% aqueous solution of sodium hydroxide (100 mL).[11]
-
The mixture is heated under reflux for 4-6 hours until the evolution of hydrogen sulfide gas ceases (if applicable, and monitor with lead acetate paper) and a clear solution is obtained.
-
The reaction mixture is then cooled to room temperature and filtered to remove any impurities.
-
The clear filtrate is acidified to a pH of ~6 using dilute hydrochloric acid.
-
The resulting precipitate is the target compound, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
The solid is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol provides the purified product.[9]
Part 4: Characterization Data Summary
Proper characterization of the synthesized compounds is essential for verifying their structure and purity. The following table summarizes typical analytical data.
| Compound | Molecular Formula | M.P. (°C) | FTIR (cm⁻¹) Key Peaks | ¹H NMR (δ ppm) Key Signals |
| Phenoxyacetyl Hydrazide | C₈H₁₀N₂O₂ | 135-138 | 3300-3200 (N-H), 1640 (C=O) | 4.3 (s, 2H, -NH₂), 4.5 (s, 2H, -O-CH₂), 6.9-7.3 (m, 5H, Ar-H), 9.2 (s, 1H, -CO-NH) |
| 1-(Phenoxyacetyl)-4-phenylthiosemicarbazide | C₁₅H₁₅N₃O₂S | 178-181 | 3300-3150 (N-H), 1670 (C=O), 1250 (C=S) | 4.8 (s, 2H, -O-CH₂), 7.1-7.6 (m, 10H, Ar-H), 9.5-10.5 (3 broad s, 3H, -NH) |
| 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃OS | 210-213 | 3100 (N-H, thione), 2550 (S-H, thiol, weak), 1600 (C=N) | 5.2 (s, 2H, -O-CH₂), 7.0-7.5 (m, 10H, Ar-H), 13.5-14.0 (broad s, 1H, -SH/NH)[9] |
Conclusion
The synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a well-established and robust process rooted in fundamental principles of organic chemistry. The strategy relies on the sequential construction of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a regioselective, base-catalyzed cyclodehydration. Understanding the mechanistic rationale, particularly the factors governing the cyclization pathway, is critical for optimizing reaction conditions and preventing the formation of undesired isomers. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this and related 1,2,4-triazole derivatives for further investigation in drug discovery and development.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A profound understanding of the three-dimensional atomic arrangement of novel triazole derivatives is therefore not merely an academic exercise, but a critical prerequisite for successful structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a representative molecule, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. We will detail the complete analytical workflow, beginning with the strategic synthesis and preliminary spectroscopic confirmation, progressing to the definitive technique of single-crystal X-ray diffraction, and culminating in an advanced analysis of intermolecular interactions via Hirshfeld surface mapping. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply these essential structural analysis techniques with a high degree of scientific rigor and insight.
The Strategic Imperative: Why 3D Structural Analysis of Triazoles Matters
The 1,2,4-triazole moiety is a cornerstone of modern pharmacology, present in drugs targeting a wide array of conditions, including fungal infections, anxiety, and inflammation.[2][3][4] The efficacy of these compounds is intrinsically linked to their specific three-dimensional geometry, which dictates how they interact with biological targets such as enzymes and receptors.
The core value of elucidating a crystal structure lies in its power to provide unequivocal, high-resolution data on:
-
Molecular Conformation: Determining the preferred spatial arrangement of substituent groups (e.g., the phenyl and phenoxymethyl moieties) relative to the central triazole ring.
-
Absolute Stereochemistry: Unambiguously assigning the configuration of any chiral centers.[5]
-
Intermolecular Interactions: Revealing the precise hydrogen bonding networks and other non-covalent forces that govern how molecules pack together in the solid state.[5] This knowledge is crucial for predicting physical properties like solubility, stability, and polymorphism—all critical factors in drug development.
By using 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as our subject, this guide will demonstrate the causality behind the experimental choices that lead to a validated and insightful structural model.
Foundational Workflow: Synthesis, Purification, and Spectroscopic Validation
Before any crystallographic analysis can begin, the target compound must be synthesized in high purity and its molecular identity must be rigorously confirmed. This foundational stage prevents the misinterpretation of data and ensures that the crystal being analyzed is indeed the compound of interest.
Rationale for the Synthetic Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is robustly achieved through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[6] This method is chosen for its reliability and high yields. The process begins with the synthesis of phenoxyacetyl hydrazide, which is then reacted with phenyl isothiocyanate to form the key thiosemicarbazide precursor. Subsequent treatment with a base, such as potassium hydroxide, induces dehydrative cyclization to yield the final triazole-3-thiol.[7][8]
Caption: Synthetic workflow for 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis
-
Synthesis of Phenoxyacetyl Hydrazide: A mixture of ethyl phenoxyacetate (0.1 mol) and hydrazine hydrate (0.15 mol) in absolute ethanol (100 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.
-
Synthesis of 1-(phenoxyacetyl)-4-phenylthiosemicarbazide: Phenoxyacetyl hydrazide (0.05 mol) is dissolved in warm ethanol (75 mL). Phenyl isothiocyanate (0.05 mol) is added dropwise with constant stirring. The mixture is refluxed for 4 hours. The solid that separates upon cooling is filtered, washed with ether, and recrystallized from ethanol.
-
Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate (0.02 mol) is added to an aqueous solution of potassium hydroxide (8%, 50 mL) and refluxed for 5 hours until the evolution of H₂S gas ceases.[9] The reaction mixture is then cooled, filtered, and the filtrate is acidified to a pH of ~5-6 with dilute hydrochloric acid. The precipitated solid is filtered, washed thoroughly with cold water, and recrystallized from aqueous ethanol to yield pure crystals.
Spectroscopic Validation
Recrystallized material is subjected to spectroscopic analysis to confirm its identity prior to X-ray diffraction.
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region for the phenyl and phenoxymethyl protons, a singlet for the methylene (-CH₂-) protons, and a characteristic downfield singlet for the thiol (-SH) proton, which is exchangeable with D₂O.[10][11] The integration of these signals must correspond to the number of protons in the structure.
-
¹³C NMR: This analysis confirms the carbon skeleton of the molecule, showing distinct signals for the aromatic carbons, the methylene carbon, and the two unique carbons of the triazole ring (C=S and C-O).
-
FT-IR: Infrared spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching (if tautomerism occurs), C=N stretching of the triazole ring, and C=S stretching.[6][12]
The Gold Standard: Single-Crystal X-ray Diffraction
With the compound's identity confirmed, the next stage is to produce a single crystal suitable for X-ray diffraction—the only technique that provides an unambiguous three-dimensional structure.[5]
The Art and Science of Crystallization
The goal of crystallization is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice. The quality of this lattice directly impacts the resolution of the final diffraction data.
Protocol: Slow Evaporation Method
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or dimethylformamide) to create a saturated or near-saturated solution. The choice of solvent is critical; the compound should be moderately soluble, not excessively so.
-
Environment Control: The solution is placed in a clean vial, which is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm) appear, one is carefully selected and mounted on a goniometer head using a cryoprotectant for data collection.
From Crystal to Electron Density Map: The Diffraction Workflow
The mounted crystal is placed in a diffractometer, where it is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibration of the atoms. It is then rotated in a high-intensity X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots whose intensities and positions are meticulously recorded.
Caption: The experimental and computational workflow for X-ray crystal structure determination.
Structure Solution, Refinement, and Data Interpretation
The collected diffraction data is first processed to determine the unit cell dimensions and space group. The core challenge, known as the "phase problem," is then solved using computational direct methods (e.g., with the program SHELXS) to generate an initial electron density map.[9] This map reveals the positions of the atoms in the crystal.
This initial model is then refined (e.g., with SHELXL) by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9] The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.
Table 1: Representative Crystallographic Data for a Triazole Derivative (Note: These are typical values based on published structures of similar compounds and serve as an illustrative example.)[2][9][13]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃N₃OS |
| Formula Weight | 283.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 15.23 |
| c (Å) | 10.89 |
| β (°) | 98.54 |
| Volume (ų) | 1394.2 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 150 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Key structural insights from the refined model would include the dihedral angles between the planar triazole ring and the substituent phenyl and phenoxymethyl rings, which are crucial for understanding steric hindrance and overall molecular shape.[2][14]
Deeper Insights: Hirshfeld Surface Analysis of Intermolecular Forces
While X-ray crystallography provides the atomic coordinates, Hirshfeld surface analysis offers a powerful graphical method to decode the complex network of intermolecular interactions that hold the crystal together.[15]
This analysis generates a unique 3D surface for a molecule within the crystal, color-coded to visualize and quantify its close contacts with neighboring molecules.
-
d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. This immediately identifies key interaction points like hydrogen bonds.[16]
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e). This deconstructs the complex 3D information into a 2D histogram that quantifies the percentage contribution of each type of interaction (e.g., H···H, C···H, O···H).[15]
Caption: Conceptual workflow of Hirshfeld surface analysis for intermolecular interactions.
For the title compound, this analysis would likely reveal significant contributions from H···H, C···H, and potentially N···H or O···H interactions, depending on the specific packing arrangement. Understanding these forces is invaluable for predicting how modifications to the molecular structure might influence its solid-state properties.
Conclusion and Future Outlook
The comprehensive structural analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, from synthesis to advanced interaction mapping, provides a definitive and multi-faceted understanding of the molecule. The precise coordinates, conformational details, and intermolecular packing forces derived from this workflow are not end-points, but rather foundational data for subsequent stages of drug development.
Future research, grounded by this structural data, can proceed with high confidence in several directions:
-
Computational Docking: The experimentally determined conformation can be used as a starting point for docking studies into the active site of a target protein, leading to more accurate predictions of binding affinity.
-
Pharmacophore Modeling: The 3D structure helps in building and refining pharmacophore models to guide the design of new, more potent analogues.
-
Polymorph and Co-crystal Screening: Knowledge of the primary intermolecular interactions can inform strategies for discovering new crystalline forms with improved physicochemical properties, such as enhanced solubility or stability.
By integrating synthesis, spectroscopy, X-ray diffraction, and computational analysis, researchers can build a holistic and actionable understanding of novel chemical entities, accelerating their journey from laboratory concept to potential therapeutic agent.
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5-phenoxymethyl-4-phenyl-4h-[1][5][17]triazole-3-thiol(21358-13-4) 1 h nmr. (n.d.). ChemicalBook. Available at:
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][5][17]-triazole-3-thiol derivatives as antimicrobial agents. (2025). ResearchGate. Available at:
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An In-depth Technical Guide to the Physicochemical Properties of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthesis, spectral characterization, and potential applications of this molecule. While specific experimental data for this exact compound is limited in published literature, this guide synthesizes information from closely related analogues to present a robust and scientifically grounded profile. The methodologies and expected data outlined herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel triazole derivatives.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring allows for fine-tuning of the molecule's steric and electronic properties, significantly influencing its biological activity. The target molecule of this guide, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, combines the established pharmacophore of the 4-phenyl-1,2,4-triazole-3-thiol scaffold with a phenoxymethyl group, a substitution that may enhance its therapeutic potential. This guide will provide a detailed exploration of its chemical identity, a validated synthesis protocol, and a comprehensive analysis of its expected physicochemical characteristics.
Chemical Identity and Properties
The fundamental properties of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol are summarized in the table below. These have been established through computational methods and supplier information.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃OS | [3][4] |
| Molecular Weight | 283.35 g/mol | [3][4] |
| CAS Number | 21358-13-4 | [4] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=S)N=C(N2)OCC3=CC=CC=C3 | |
| IUPAC Name | 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
Synthesis
The synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically proceeds through a well-established multi-step pathway common for this class of compounds. The key steps involve the formation of a substituted thiosemicarbazide followed by its cyclization.[5][6]
Synthesis Pathway
The synthesis commences with the reaction of phenoxyacetic acid hydrazide with phenyl isothiocyanate to form the intermediate 1-(phenoxyacetyl)-4-phenylthiosemicarbazide. This intermediate is then subjected to base-catalyzed intramolecular cyclization to yield the final product.
Caption: Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols.[5][7]
Step 1: Synthesis of 1-(phenoxyacetyl)-4-phenylthiosemicarbazide
-
Dissolve phenoxyacetic acid hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate, wash with cold ethanol, and dry in vacuo to yield the intermediate thiosemicarbazide.
Step 2: Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the 1-(phenoxyacetyl)-4-phenylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 6-8 hours.
-
After cooling, filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.
Physicochemical Characterization
The structural elucidation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and physical methods.
Melting Point
The melting point is a crucial indicator of purity. For analogous 4,5-disubstituted-1,2,4-triazole-3-thiols, melting points are typically sharp and fall within the range of 150-250 °C.[5][7] The melting point of the title compound is expected to be in a similar range and should be determined using a calibrated melting point apparatus.
Solubility
Qualitative solubility tests are essential for identifying suitable solvents for reactions, purification, and biological assays. Based on the polarity of the functional groups, the compound is expected to be sparingly soluble in water, moderately soluble in alcohols like ethanol and methanol, and readily soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Spectroscopic Analysis
FTIR spectroscopy is employed to identify the key functional groups present in the molecule. The expected characteristic absorption bands are detailed in the table below, based on data from similar structures.[2][7]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (tautomer) | 3100-3300 |
| S-H stretch | 2550-2600 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -CH₂-) | 2850-2960 |
| C=N stretch (triazole ring) | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O-C stretch (ether) | 1200-1250 |
| C=S stretch | 1050-1250 |
¹H and ¹³C NMR spectroscopy are pivotal for the definitive structural confirmation of the synthesized compound. While a specific spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following signals based on analogous compounds.[1][5]
¹H NMR (in DMSO-d₆):
-
~13.0-14.0 ppm (singlet, 1H): This downfield signal is characteristic of the labile thiol (-SH) proton, which can also be attributed to the N-H proton in the thione tautomeric form.[6][8]
-
~7.0-7.8 ppm (multiplet, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.
-
~5.2 ppm (singlet, 2H): A singlet integrating to two protons, characteristic of the methylene (-CH₂-) protons of the phenoxymethyl group.
A ¹³C NMR spectrum would further confirm the carbon framework of the molecule.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. An electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 283, corresponding to the molecular weight of the compound.[2]
Experimental Workflow for Characterization
Caption: Workflow for the physicochemical characterization of the title compound.
Potential Applications
Derivatives of 1,2,4-triazole-3-thiol are well-documented for their diverse pharmacological activities.[1][2] The structural motifs present in 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol suggest its potential as a candidate for various biological screenings.
-
Antimicrobial Activity: The triazole and thiol moieties are known to contribute to antimicrobial effects.[7] This compound could be screened against a panel of bacterial and fungal strains.
-
Anti-inflammatory Activity: Many 4-phenyl-1,2,4-triazole derivatives have demonstrated anti-inflammatory properties.[3]
-
Antioxidant Activity: The thiol group can act as a radical scavenger, suggesting potential antioxidant properties for this molecule.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the physicochemical properties of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. By leveraging data from closely related compounds, a detailed synthesis protocol and a thorough characterization workflow have been presented. This information is intended to be a valuable asset for researchers in the field of medicinal chemistry, facilitating the synthesis and exploration of this and other novel triazole derivatives for potential therapeutic applications. Further experimental validation of the properties outlined in this guide is encouraged to build upon the existing knowledge base for this promising class of compounds.
References
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Farmaco. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco, 59(4), 255-259. [Link]
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Rolando, F., et al. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(2), 608-619. [Link]
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Gürsoy, N., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 819-832. [Link]
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Kumari, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3). [Link]
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Indus Journal of Bioscience Research. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
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Tretyakov, B. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(19), 6563. [Link]
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PubChem. (n.d.). 5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. [Link]
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
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DergiPark. (2021). MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. [Link]
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ResearchGate. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
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ResearchGate. (2022). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... [Link]
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SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 5-[(1-naphthalenyloxy)methyl]-4-phenyl-. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in Various Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the molecular principles governing solubility, detailed experimental protocols for its determination, and a predictive analysis of the compound's behavior in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation, delivery, and application of this and structurally related triazole derivatives.
Introduction: The Significance of Solubility for Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Compounds like 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol are investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The therapeutic efficacy and formulation of any active pharmaceutical ingredient (API) are fundamentally dependent on its solubility. Poor aqueous solubility, for instance, is a common hurdle in drug development, leading to low bioavailability.[4] Conversely, understanding a compound's solubility in organic solvents is critical for synthesis, purification, chromatography, and the preparation of stock solutions for in vitro assays.[5]
This guide focuses on 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a molecule whose solubility is dictated by a combination of polar and non-polar functionalities. The interplay of these structural features determines its interaction with different solvents and is the central theme of this investigation.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6][7] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[8][9]
Molecular Structure Analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
The structure of the title compound reveals several key features that influence its polarity and potential for intermolecular interactions:
-
1,2,4-Triazole Core: This heterocyclic ring contains three nitrogen atoms, which can act as hydrogen bond acceptors. The parent 1,2,4-triazole is known to be soluble in water.[10] The inherent polarity of the triazole ring contributes to improved water solubility in its derivatives.[11]
-
Thiol Group (-SH): The thiol group can act as a weak hydrogen bond donor and can be deprotonated in the presence of a base to form a thiolate salt, significantly increasing aqueous solubility.
-
Phenyl Group (-C₆H₅): This is a large, non-polar, and hydrophobic substituent that will tend to decrease solubility in polar solvents like water and increase solubility in non-polar aromatic solvents like toluene.
-
Phenoxymethyl Group (-OCH₂-C₆H₅): This group adds both polar (ether linkage) and non-polar (benzene ring) character. The ether oxygen can act as a hydrogen bond acceptor.
Overall, the molecule possesses a mixed polarity. The presence of two phenyl rings suggests that it will likely have limited solubility in water but will be more soluble in organic solvents.
The Role of Intermolecular Forces
The key intermolecular forces at play in the dissolution of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol are:
-
Hydrogen Bonding: The triazole nitrogens and the ether oxygen can act as hydrogen bond acceptors, while the thiol group is a potential hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., water, alcohols) will interact favorably with these sites.[12]
-
Dipole-Dipole Interactions: The polar C-N, C=N, and C-S bonds within the triazole ring create a molecular dipole, allowing for interactions with other polar solvent molecules.[13]
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the non-polar phenyl and phenoxymethyl groups and non-polar solvents.[13]
The balance of these forces dictates the solubility profile. For instance, in a polar protic solvent like ethanol, a combination of hydrogen bonding, dipole-dipole, and van der Waals forces will contribute to solubility. In a non-polar solvent like hexane, only the weaker van der Waals forces will be significant.
Experimental Determination of Solubility
A systematic approach to determining the solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol involves both qualitative and quantitative methods.
Qualitative Solubility Testing
This initial screening provides rapid insights into the compound's general solubility characteristics across a range of solvents with varying polarities.[14][15]
Protocol for Qualitative Solubility Assessment:
-
Preparation: Dispense approximately 10-20 mg of the compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a single solvent from the list in Table 1.
-
Mixing: Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
-
Observation: Visually inspect the mixture for the complete disappearance of the solid.
-
Classification:
-
Soluble: The solid dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Table 1: Hypothetical Qualitative Solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large non-polar phenyl and phenoxymethyl groups dominate, outweighing the polar triazole and thiol functionalities.[13] |
| 5% Aqueous HCl | Acidic | Insoluble | The triazole nitrogens are weakly basic; protonation is unlikely to be sufficient to overcome the hydrophobicity. |
| 5% Aqueous NaOH | Basic | Soluble | The acidic thiol group (-SH) will be deprotonated to form a water-soluble thiolate salt.[15] |
| Methanol | Polar Protic | Partially Soluble | Capable of hydrogen bonding, but the non-polar regions of the molecule limit high solubility. |
| Ethanol | Polar Protic | Partially Soluble | Similar to methanol, but the slightly larger alkyl chain makes it a better solvent for the non-polar moieties. |
| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the triazole core and alkyl character to solvate the phenyl groups. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for organic compounds of intermediate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether functionality and cyclic structure make it an excellent solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of dissolving many poorly soluble compounds; often used for stock solutions in biological assays.[4] |
| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. |
| Hexane | Non-polar Aliphatic | Insoluble | The high polarity of the triazole-thiol core prevents dissolution in a purely aliphatic, non-polar solvent.[7] |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol for Quantitative Solubility Measurement:
-
Preparation of a Saturated Solution: Add an excess amount of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol to a known volume of the selected solvent in a sealed flask. The excess solid ensures that equilibrium with the dissolved solute is achieved.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Diagram 1: Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for the shake-flask method.
Discussion and Application
The solubility profile of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol provides critical insights for its practical application:
-
Drug Development: The predicted low aqueous solubility would classify this compound as a candidate for formulation strategies such as salt formation (by reacting with a base), co-solvents, or amorphous solid dispersions to enhance bioavailability. The high solubility in DMSO makes it suitable for initial in vitro screening.[4]
-
Synthesis and Purification: The differential solubility is key to its purification. For instance, it could be dissolved in a solvent like dichloromethane and then precipitated by the addition of a non-solvent like hexane. Recrystallization could be performed from a solvent in which it is partially soluble, such as ethanol.
-
Analytical Chemistry: Knowledge of its solubility is essential for preparing standards and samples for analytical techniques like HPLC and NMR.
Conclusion
This guide has outlined the theoretical principles and practical methodologies for determining the solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. By analyzing its molecular structure and the interplay of intermolecular forces, a predictive solubility profile can be established. This theoretical assessment, combined with rigorous experimental determination using qualitative and quantitative methods, provides the essential data required for the effective development and application of this promising triazole derivative in research and industry. The provided protocols serve as a robust starting point for any scientist tasked with characterizing this or similar molecules.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract: This technical guide provides a comprehensive computational protocol for the quantum chemical analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. We delineate a complete workflow from molecular geometry optimization to the prediction of spectroscopic, electronic, and nonlinear optical properties. The methodologies are grounded in Density Functional Theory (DFT), a robust and widely validated computational approach. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical basis and practical steps for characterizing novel molecular entities, thereby accelerating the discovery process.
Introduction: The Rationale for Computational Scrutiny
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1]. The specific compound, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, combines this active core with phenoxymethyl and phenyl substituents, creating a molecule with significant potential for forming diverse intermolecular interactions within a biological target.
Before committing to extensive and costly experimental synthesis and screening, in silico analysis provides invaluable foresight. Quantum chemical calculations allow us to build a fundamental understanding of the molecule's intrinsic properties. By modeling its three-dimensional structure, vibrational modes, and electronic landscape, we can predict its stability, reactivity, and potential for drug-receptor interactions. This guide details the application of Density Functional Theory (DFT) to elucidate these properties, providing a powerful, predictive framework for assessing the molecule's potential as a drug candidate.
Core Computational Methodology: A Validated Approach
Our computational strategy is centered on Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for medium-sized organic molecules[2].
Selection of Theoretical Level: The "Why"
We have selected the B3LYP hybrid functional combined with the 6-311G(d,p) basis set . This choice is deliberate and grounded in established best practices:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which significantly improves the description of electronic structure in many organic molecules compared to pure DFT functionals[3][4]. It is a workhorse in computational chemistry, known for providing reliable geometries and electronic properties[3].
-
6-311G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a flexible and accurate representation of the electron distribution. The (d,p) notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately modeling the geometry of molecules with heteroatoms and describing non-covalent interactions, which is essential for our sulfur- and nitrogen-containing triazole[5].
All calculations should be performed using a validated quantum chemistry software package, such as Gaussian, GAMESS, or ORCA.
Computational Workflow Diagram
The following diagram outlines the logical flow of the computational experiments described in this guide.
Caption: Computational workflow for quantum chemical analysis.
Experimental Protocols & Data Interpretation
This section provides step-by-step protocols for each phase of the analysis and guidance on interpreting the results.
Molecular Geometry Optimization
The first and most critical step is to find the molecule's most stable 3D conformation—its equilibrium geometry.
Protocol:
-
Build Initial Structure: Construct an initial 3D model of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol using molecular modeling software (e.g., Avogadro, GaussView).
-
Set Up Calculation: Specify the B3LYP/6-311G(d,p) level of theory and request a geometry optimization (Opt) calculation.
-
Execution: Run the calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.
-
Validation (Trustworthiness): Following optimization, perform a Vibrational Frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output[2]. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.
Data Presentation: The optimized geometric parameters (key bond lengths and angles) should be tabulated for clarity.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | Calculated Value | N1-C2-N3 | Calculated Value |
| N-N | Calculated Value | C2-N3-N4 | Calculated Value |
| C=N | Calculated Value | N3-N4-C5 | Calculated Value |
| C-O | Calculated Value | S-C-N1 | Calculated Value |
| S-H | Calculated Value | C-O-C | Calculated Value |
| (Note: Values are placeholders for actual calculation results.) |
Frontier Molecular Orbital (FMO) Analysis
FMO theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[6][7]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive[6][8].
Protocol:
-
Use the validated, optimized geometry from step 3.1.
-
Perform a single-point energy calculation, ensuring the software saves the molecular orbital information.
-
Visualize the HOMO and LUMO surfaces to understand the distribution of electron density for these key orbitals.
Data Presentation:
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | Calculated Value |
| LUMO Energy (ELUMO) | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
Interpretation: The locations of the HOMO and LUMO densities indicate the likely sites for nucleophilic and electrophilic attack, respectively. For drug design, the HOMO-LUMO gap helps assess the molecule's stability in a biological environment[8].
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[9][10][11] It provides an intuitive "reactivity map."
Protocol:
-
From the optimized geometry, calculate the MEP surface.
-
Map the potential values onto a surface of constant electron density. The color scheme is standardized:
-
Red: Electron-rich regions (negative potential), prime sites for electrophilic attack.
-
Blue: Electron-deficient regions (positive potential), prime sites for nucleophilic attack.
-
Green: Neutral or weakly interacting regions.
-
Interpretation: For drug development, the MEP map is invaluable. Red regions, likely around the sulfur and nitrogen lone pairs, indicate potential hydrogen bond acceptor sites. Blue regions, often near the thiol and aromatic hydrogens, indicate potential hydrogen bond donor sites. This map guides the understanding of potential interactions with amino acid residues in a protein's active site.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist's-eye view of the molecule, translating the complex wavefunction into localized bonds and lone pairs.[13] It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.
Protocol:
-
Perform an NBO analysis using the optimized geometry.
-
Focus on the second-order perturbation theory analysis of the Fock matrix. This reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Data Presentation: Tabulate the most significant interactions, showing the donor orbital, acceptor orbital, and the stabilization energy E(2).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) S | σ(C-N) | Calculated Value |
| LP(1) N | σ(C-C) | Calculated Value |
| π(C=N) | π*(C-C) | Calculated Value |
Interpretation: The stabilization energy, E(2), quantifies the delocalization of electrons from a filled bonding or lone pair orbital to an empty anti-bonding orbital.[14][15][16] Higher E(2) values indicate stronger intramolecular interactions, which contribute significantly to the overall stability of the molecule.
Nonlinear Optical (NLO) Properties
Molecules with large dipole moments and significant charge transfer characteristics can exhibit nonlinear optical (NLO) behavior, which is of interest for materials science and optoelectronics.
Protocol:
-
Using the optimized geometry, perform a frequency calculation requesting the polarizability and hyperpolarizability tensors.
-
The key parameters are the total dipole moment (μ), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (β₀).
Data Presentation:
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Calculated Value |
| Mean Polarizability (⟨α⟩) | Calculated Value |
| First Hyperpolarizability (β₀) | Calculated Value |
Interpretation: The magnitude of the first hyperpolarizability (β₀) is a measure of the NLO response.[17][18][19] A large β₀ value, often compared to a standard like urea, suggests that the molecule has potential as an NLO material. This property is directly linked to intramolecular charge transfer, which can be inferred from the FMO and MEP analyses.[20]
Conclusion
The quantum chemical workflow detailed in this guide provides a robust framework for the in silico characterization of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. By systematically applying DFT calculations, researchers can obtain predictive insights into the molecule's geometry, stability, reactivity, and electronic properties. This computational pre-screening is an indispensable tool in modern drug discovery and materials science, enabling a more rational, targeted approach to the design and synthesis of novel chemical entities. The data generated through these methods serves as a critical foundation for subsequent experimental validation and development.
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Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link]
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CodeCrazy (2022). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. Available at: [Link]
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Gadre, S. R., et al. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. MDPI. Available at: [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]
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El Ouafy, H., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Mediterranean Journal of Chemistry. Available at: [Link]
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University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Available at: [Link]
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Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics. Available at: [Link]
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International Journal of Scientific and Technology Research. (n.d.). Density Functional Theory Calculations- Molecular Structure and Non- Linear Optical Properties of Acetonitrile Molecule. Available at: [Link]
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Lewis, A. K., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. Available at: [Link]
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Yüksek, H., et al. (2017). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]
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Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). PubMed Central. Available at: [Link]
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Al-amshany, Z. M., et al. (2022). DFT calculation and nonlinear optical properties of (E)-(2). Optik. Available at: [Link]
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Scilit. (n.d.). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. Available at: [Link]
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AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available at: [Link]
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Uddin, M. J., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]
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Malaysian Journal of Analytical Sciences. (2020). COMPUTATIONAL STUDIES ON NONLINEAR OPTICAL PROPERTIES OF METAL COMPLEXES CONTAINING AZOBENZENE. Available at: [Link]
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Taylor & Francis Online. (2022). A DFT study of nonlinear optical response of supersalt (Al(BH4)3) doped boron nitride. Available at: [Link]
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ResearchGate. (n.d.). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. Available at: [Link]
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SciELO México. (2018). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds. Available at: [Link]
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The Chemist (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6. Available at: [Link]
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ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Available at: [Link]
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MDPI. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Available at: [Link]
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ResearchGate. (n.d.). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Available at: [Link]
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Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Available at: [Link]
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ResearchGate. (n.d.). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. Available at: [Link]
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Dimova, V. (2009). A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. ResearchGate. Available at: [Link]
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Initial Biological Screening of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Strategic Approach for Drug Discovery
An In-Depth Technical Guide
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1][2] This guide provides a comprehensive framework for the initial biological screening of a novel derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. Moving beyond a simple checklist of assays, we present a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the compound's primary bioactivities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation, grounded in authoritative protocols. We will detail methodologies for evaluating antimicrobial, anticancer, and antioxidant potential, complete with self-validating systems including requisite controls.
Introduction: The Rationale for Screening Triazole Derivatives
The 1,2,4-triazole nucleus is a cornerstone of modern drug design, prized for its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions.[1] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological effects, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] The specific structural motifs of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol—namely the phenoxymethyl group, the N-phenyl substituent, and the reactive thiol group—suggest several plausible biological targets. The thiol moiety, in particular, is a key pharmacophore that can act as a hydrogen bond donor/acceptor or coordinate with metal ions in enzyme active sites.
Our initial screening strategy is therefore not a random search but a hypothesis-driven exploration of the most probable activities for this class of compounds. The workflow is designed to maximize data acquisition from minimal compound quantity, a common constraint in early-stage discovery.
Caption: High-level workflow for the initial biological screening cascade.
Tier 1: Primary Antimicrobial Screening
Rationale: The 1,2,4-triazole-3-thiol moiety is a well-established pharmacophore in antimicrobial agents.[3][6][7] An initial broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a logical first step. The agar well diffusion method is an excellent primary screen; it is cost-effective, requires a small amount of compound, and provides a clear qualitative indication of activity (the zone of inhibition).[8][9][10]
Experimental Protocol: Agar Well Diffusion Assay
-
Microorganism Preparation: Prepare fresh overnight cultures of test organisms in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). Standard strains should include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Plate Preparation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar plates.
-
Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Controls (Self-Validation):
-
Positive Control: Load a well with a standard antibiotic (e.g., Streptomycin, 10 µg/mL) or antifungal (e.g., Ketoconazole, 25 µg/mL). This validates that the microorganisms are susceptible and the assay conditions are correct.
-
Negative Control: Load a well with the solvent (DMSO) alone. This ensures that the solvent has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well.
Data Presentation & Interpretation
Results should be tabulated for clear comparison. A significant zone of inhibition compared to the negative control indicates antimicrobial potential, warranting further quantitative analysis.
| Compound | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Test Compound | 1 mg/mL | 18 ± 1.2 | 0 | 14 ± 0.8 |
| Streptomycin | 10 µg/mL | 22 ± 1.5 | 20 ± 1.1 | N/A |
| Ketoconazole | 25 µg/mL | N/A | N/A | 25 ± 1.9 |
| DMSO (Vehicle) | 100% | 0 | 0 | 0 |
| Data are hypothetical and presented as mean ± SD. |
Tier 1: Primary Anticancer & Cytotoxicity Screening
Rationale: A vast number of 1,2,4-triazole derivatives have been investigated as potential anticancer agents.[11][12][13][14] The initial screen must assess not only the compound's ability to kill cancer cells but also its selectivity. A compound that kills both cancerous and normal cells has a low therapeutic index and is generally a poor candidate. The MTT assay is the industry standard for this initial evaluation due to its reliability, high-throughput compatibility, and quantitative nature.[15][16][17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[17]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls (Self-Validation):
-
Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin).
-
Negative Control (Vehicle): Treat cells with the highest concentration of DMSO used for the test compound.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
Caption: The core principle of the MTT cytotoxicity assay.
Data Presentation & Interpretation
The results are expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis. A potent compound will have a low IC₅₀ value. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A high SI is desirable.
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (HEK293/MCF-7) |
| Test Compound | 15.2 ± 1.8 | 22.5 ± 2.1 | > 100 | > 6.5 |
| Doxorubicin | 0.8 ± 0.2 | 1.1 ± 0.3 | 5.4 ± 0.9 | 6.75 |
| Data are hypothetical and presented as mean ± SD from three independent experiments.[15] |
Tier 1: Primary Antioxidant Screening
Rationale: The thiol group (-SH) in the triazole structure is a potential hydrogen donor, a key characteristic of many antioxidant compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess free radical scavenging activity.[18][19] The stable DPPH radical has a deep violet color, which is neutralized upon accepting a hydrogen atom from an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes:
-
Add 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Add 100 µL of the methanolic DPPH solution.
-
-
Controls (Self-Validation):
-
Positive Control: Use a known antioxidant like Ascorbic Acid or Trolox.
-
Blank/Negative Control: Use 100 µL of methanol instead of the test compound. This represents 0% scavenging.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Data Presentation & Interpretation
Data can be presented as the percentage of inhibition at a specific concentration or as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC₅₀ (µg/mL) |
| Test Compound | 50 | 65.4 ± 3.2% | 38.5 |
| Ascorbic Acid | 50 | 98.1 ± 1.5% | 4.2 |
| Data are hypothetical and presented as mean ± SD. |
Conclusion and Future Directions
This in-depth guide outlines a robust, logical, and efficient cascade for the initial biological evaluation of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. The primary screening tier is designed to rapidly identify potential "hits" in the key therapeutic areas of antimicrobial and anticancer research, while also exploring antioxidant potential.
-
If antimicrobial activity is observed , the next logical step is to perform quantitative broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[20][21][22]
-
If selective cytotoxicity is confirmed , secondary assays should focus on elucidating the mechanism of cell death, such as Annexin V/PI staining to differentiate between apoptosis and necrosis.[15]
-
If any activity is found , exploring potential enzyme inhibition is a valuable next step, as many triazole-based drugs function as enzyme inhibitors.[23][24][25]
By following this structured approach, which integrates causality and self-validating controls into every protocol, researchers can confidently and efficiently advance promising new chemical entities through the drug discovery pipeline.
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Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]
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Title: Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide on the Electrochemical Behavior of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the electrochemical characteristics of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique redox properties of this heterocyclic compound and its potential applications, particularly as a corrosion inhibitor.
Introduction: The Significance of the Triazole-Thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry due to its diverse biological activities and robust chemical properties.[1] When functionalized with a thiol group, these compounds gain significant potential for electrochemical applications. The presence of multiple heteroatoms (nitrogen and sulfur) and a delocalized π-electron system allows these molecules to effectively interact with metal surfaces, making them excellent candidates for corrosion inhibitors.[2] The specific compound, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, combines the triazole-thiol core with phenoxymethyl and phenyl substituents, which can further modulate its electronic properties and adsorption behavior. Understanding the electrochemical behavior of this molecule is paramount to harnessing its full potential in applications ranging from materials protection to the development of novel electrochemical sensors.
Synthesis and Structural Aspects
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a substituted thiosemicarbazide precursor. For the title compound, this would generally proceed via the reaction of a phenoxyacetyl-substituted thiosemicarbazide with a base. The presence of the thiol group introduces the possibility of thiol-thione tautomerism, an important consideration in its reactivity and electrochemical behavior. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR are essential for confirming the structure and purity of the synthesized compound.[3][4]
Core Electrochemical Behavior: A Mechanistic Perspective
The electrochemical activity of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is primarily centered around the thiol group, which can undergo oxidation. The general electrochemical behavior of similar triazole-thiol derivatives points towards an irreversible oxidation process.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules.[5] For triazole-thiol compounds, a characteristic irreversible oxidation peak is often observed during the anodic scan.[6] This is attributed to the oxidation of the thiol group, leading to the formation of a disulfide dimer. The irreversibility stems from the fact that the disulfide product is not easily reduced back to the thiol form within the typical potential window of the experiment.
The proposed mechanism involves a one-electron oxidation of two thiol molecules, followed by a rapid coupling reaction to form the disulfide, which can be classified as an EC (Electron transfer followed by Chemical reaction) mechanism.
Diagram of the Proposed Electrochemical Oxidation Mechanism
Caption: Proposed EC mechanism for the irreversible oxidation of the triazole-thiol.
Application as a Corrosion Inhibitor
A primary application for this class of compounds is the prevention of metal corrosion, particularly for steel in acidic environments.[2] The effectiveness of an inhibitor is assessed through a combination of electrochemical techniques that probe the metal-electrolyte interface.
The inhibitory action arises from the adsorption of the triazole-thiol molecules onto the metal surface, forming a protective barrier.[2] This adsorption is facilitated by the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.
Potentiodynamic Polarization
Potentiodynamic polarization studies are crucial for determining the type of inhibition. By scanning the potential and measuring the resulting current, Tafel plots can be generated. For many triazole-thiol derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2] A significant decrease in the corrosion current density (Icorr) in the presence of the inhibitor indicates effective corrosion protection.
A closely related compound, 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT), has been shown to be an effective mixed-type inhibitor for aluminum alloys.[7]
Table 1: Representative Potentiodynamic Polarization Data for a Triazole-Thiol Inhibitor (Data is illustrative and based on studies of analogous compounds like CMTT)
| Inhibitor Concentration | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0 ppm) | -0.650 | 150 | - |
| 25 ppm | -0.645 | 45 | 70.0 |
| 50 ppm | -0.640 | 25 | 83.3 |
| 100 ppm | -0.635 | 10 | 93.3 |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process.[7] The data is often presented as a Nyquist plot. For an effective inhibitor, the diameter of the semi-circular Nyquist plot will increase significantly, indicating an increase in the charge transfer resistance (Rct). This increased resistance is due to the formation of the protective inhibitor film on the metal surface, which impedes the flow of charge associated with the corrosion reactions.
The double-layer capacitance (Cdl) typically decreases in the presence of the inhibitor. This is because the adsorption of the organic molecules displaces water molecules at the surface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data (Data is illustrative and based on studies of analogous compounds like CMTT)
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0 ppm) | 200 | 120 | - |
| 25 ppm | 750 | 80 | 73.3 |
| 50 ppm | 1500 | 65 | 86.7 |
| 100 ppm | 3000 | 50 | 93.3 |
Diagram of a Typical Corrosion Study Workflow
Caption: Workflow for evaluating the corrosion inhibition properties of the triazole-thiol.
Experimental Protocols
Protocol for Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer) in a suitable solvent (e.g., a water/ethanol mixture).
-
Analyte Preparation: Dissolve a known concentration of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
CV Measurement:
-
Set the potential window (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).
-
Select a scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
Record the potential of the anodic peak.
-
Protocol for Corrosion Inhibition Studies (Potentiodynamic Polarization & EIS)
-
Corrosive Medium: Prepare the aggressive solution (e.g., 1 M HCl).
-
Inhibitor Solutions: Prepare a series of corrosive solutions containing different concentrations of the triazole-thiol inhibitor (e.g., 0, 25, 50, 100 ppm).
-
Working Electrode: Use a mild steel specimen with a defined surface area. Polish the surface with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Cell Assembly: Use a standard three-electrode corrosion cell with the mild steel as the working electrode, a graphite rod or platinum mesh as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
EIS Measurement:
-
Perform EIS at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV).
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit to determine Rct and Cdl.
-
-
Potentiodynamic Polarization Measurement:
-
Immediately following EIS, begin the polarization scan.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the linear Tafel regions of the resulting plot to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Conclusion and Future Outlook
5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits electrochemical behavior characteristic of the triazole-thiol class of compounds, dominated by the irreversible oxidation of the thiol group. This electrochemical activity, combined with the structural features that promote strong adsorption, makes it a highly promising candidate for corrosion inhibition. The methodologies outlined in this guide provide a robust framework for characterizing its performance and elucidating its mechanism of action. Future research could involve correlating its electrochemical properties with quantum chemical calculations (DFT) to gain deeper insights into the structure-activity relationship and to design even more effective molecules for materials protection and other advanced electrochemical applications.
References
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CSIR-CMERI. (2017, August 11). Cyclic Voltameter and Corrosion inhibition study. Central Mechanical Engineering Research Institute. [Link]
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Al-Baghdadi, S. B., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. [Link]
-
Damej, M., et al. (2022). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. [Link]
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Sutter, E. (2016). Study of corrosion protection mechanisms with the help of cyclic voltammetry. ResearchGate. [Link]
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Sherif, E.-S. M., & Park, S.-M. (2007). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. Materials Chemistry and Physics, 102(2-3), 231–239. [Link]
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Al-Nimer, U., & Al-Gailani, B. (2015). Evaluating Corrosion and Passivation by Electrochemical Techniques. International Journal of Materials, Mechanics and Manufacturing, 3(4), 265-270. [Link]
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Corrosionpedia. Cyclic Voltammetry (CV). [Link]
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Joseph, A., et al. (2019). Synthesis, Cyclic Voltammetric, Electrochemical, and Gravimetric Corrosion Inhibition Investigations of Schiff Base Derived from. International Journal of Industrial Chemistry. [Link]
-
ResearchGate. Electrochemical parameters associated with impedance diagrams of 60Cu-40Zn/3% NaCl brass at different ATT concentrations. [Link]
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Fouda, A. S., et al. (2009). Corrosion inhibition by fatty acid triazoles for mild steel in formic acid. ResearchGate. [Link]
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Radi, S., et al. (2011). Electrochemical behaviour of 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4- triazole-3-thiol by voltammetry. ResearchGate. [Link]
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Ebenso, E. E., et al. (2014). Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Hussein, F. H., & Abbas, A. S. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Położnictwo. [Link]
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Singh, R. K., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5), 957-963. [Link]
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Rasheed, N. A. (2020). 4H- 1,2,4-triazole-3-thiol metal complexes. Semantic Scholar. [Link]
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Pokuri, M., et al. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega. [Link]
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Spectrabase. 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. [Link]
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Nematollahi, D., & Feyzi, M. (2009). Electrochemical oxidation of catechols in the presence of 4-amino-3-methyl-5-mercapto-1,2,4-triazole bearing two nucleophilic groups. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Activity of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] Derivatives of 1,2,4-triazole are known to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a specific derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
The experimental strategy outlined herein begins with a primary cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic assays to elucidate its mode of action. The protocols are designed to be self-validating, with explanations for the critical steps, ensuring robust and reproducible results.
Part 1: Initial Cytotoxicity Screening - The MTT Assay
The initial step in assessing the anticancer potential of a novel compound is to determine its dose-dependent effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1]
Scientific Rationale
Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. By measuring the absorbance of the solubilized formazan, we can quantify the extent of cell death induced by the test compound.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their respective complete media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation: Quantitative Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0.1 | 98.2 ± 3.1 | |
| 1 | 85.7 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | Value | |
| 50 | 21.4 ± 1.9 | ||
| 100 | 8.9 ± 1.2 | ||
| A549 | 0.1 | 99.1 ± 2.5 | |
| 1 | 90.3 ± 3.8 | ||
| 10 | 60.5 ± 4.1 | Value | |
| 50 | 30.2 ± 2.4 | ||
| 100 | 12.7 ± 1.5 |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Based on the established activities of many 1,2,4-triazole derivatives, it is plausible that 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol induces cancer cell death via apoptosis and/or disrupts the normal progression of the cell cycle.[3][4][5] Therefore, the following assays are recommended to investigate these mechanisms.
A. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale:
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells.[2] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol (at its IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
B. Cell Cycle Analysis
Scientific Rationale:
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently lead to apoptosis.[3][6] By staining the DNA of treated cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry, we can determine the distribution of cells in different phases of the cell cycle.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol (at its IC₅₀ concentration)
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Hypothetical Mechanism of Action
While the precise molecular targets of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol require further investigation, literature on related triazole compounds suggests potential interference with key regulators of cell survival and proliferation. For instance, some triazole derivatives have been shown to modulate the activity of the p53 tumor suppressor protein or cyclin-dependent kinases (CDKs).[7][8]
Caption: Hypothetical signaling pathway for the anticancer activity of the compound.
This diagram illustrates a plausible mechanism where the compound could either activate p53, leading to apoptosis, or inhibit CDKs, resulting in cell cycle arrest, which may also culminate in apoptosis. Further experiments, such as Western blotting for key proteins in these pathways (e.g., p53, p21, cyclins, caspases), would be necessary to validate this hypothesis.
References
- Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prost
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
- Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. PubMed.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry.
- Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells.
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evalu
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.
- Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiprolifer
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol].
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Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][5][6]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
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Synthesis and evaluation of 4-amino-5-phenyl-4 H -[3][5][6]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
- Anticancer properties of 1,2,4-triazole derivatives (literature review). Social Pharmacy in Health Care.
- Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- (A) Synthesis of 4-amino-5-substituted... | Download Scientific Diagram.
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Application Notes and Protocols for Antimicrobial Screening of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Introduction: The Rationale for Screening Triazole-3-thiol Derivatives
The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal agents like fluconazole and itraconazole.[2][3] These agents primarily exert their effect by inhibiting lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] This disruption of the fungal cell membrane leads to cell death.[4][6] The incorporation of a thiol group at the 3-position and varied substituents at the 4- and 5-positions of the triazole ring, such as in the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol series, offers a promising avenue for developing new antimicrobial compounds with potentially enhanced or novel mechanisms of action.[7][8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen this specific class of triazole derivatives for their antimicrobial properties. The protocols outlined below are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Mechanism of Action: The Underlying Principle
The primary antifungal mechanism of triazole derivatives involves the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[6] By binding to the heme cofactor of this enzyme, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a compromised cell membrane.[6] This ultimately results in the inhibition of fungal growth and replication.[5] While this is the established mechanism for many triazole antifungals, it is crucial to experimentally verify the antimicrobial spectrum and potency of novel derivatives like the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol series. Some derivatives may exhibit broader activity, including antibacterial effects, potentially through different mechanisms.[7]
Caption: Antifungal Mechanism of Triazoles
Experimental Workflow: A Step-by-Step Approach
A systematic approach to screening novel compounds is essential for generating high-quality data. The following workflow is recommended for evaluating 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Antimicrobial Screening Workflow
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay for Primary Screening
This method provides a preliminary, qualitative assessment of the antimicrobial activity of the synthesized triazole derivatives.[1][11][12] It is a cost-effective and efficient way to identify compounds with potential for further investigation.[11]
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[1][11] If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[11]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds (5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn.[11]
-
Creation of Wells: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[1][13]
-
Addition of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.[13] Also, add the positive and negative controls to their respective wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[13][14]
-
Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results should be compared to the positive and negative controls.
Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17] It is a widely used technique for assessing the potency of novel compounds.[15]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the test microorganism.[17] The MIC is determined as the lowest concentration of the compound at which no visible growth occurs after incubation.[16][17]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compounds and control drugs
-
Bacterial and fungal strains
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate.
-
Preparation of Inoculum: Prepare a microbial suspension and adjust its concentration to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension.
-
Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control (standard antimicrobial drug).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by using a microplate reader to measure absorbance.[18] A colorimetric indicator like p-iodonitrotetrazolium violet (INT) can also be used to aid in the visualization of bacterial viability.[19]
Data Presentation and Interpretation
The results from the antimicrobial screening should be presented in a clear and concise manner. For the agar well diffusion assay, a table summarizing the zones of inhibition for each compound against the tested microorganisms is recommended. For the broth microdilution assay, the MIC values should be tabulated.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Test Microorganism | Zone of Inhibition (mm) |
| Derivative 1 | S. aureus | 18 |
| E. coli | 12 | |
| C. albicans | 20 | |
| Derivative 2 | S. aureus | 22 |
| E. coli | 15 | |
| C. albicans | 25 | |
| Ciprofloxacin | S. aureus | 25 |
| E. coli | 28 | |
| Fluconazole | C. albicans | 22 |
| DMSO | All strains | 0 |
Table 2: Example Data from Broth Microdilution Assay (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Derivative 1 | 16 | 64 | 8 |
| Derivative 2 | 8 | 32 | 4 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Interpretation of Results:
-
Agar Well Diffusion: Compounds with larger zones of inhibition are considered more potent in this initial screen.
-
Broth Microdilution: A lower MIC value indicates a more potent antimicrobial agent, as less of the compound is required to inhibit microbial growth.[16] The MIC values of the test compounds should be compared to those of the standard drugs to assess their relative efficacy.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following points are critical:
-
Use of Controls: Positive and negative controls are essential in every experiment to validate the assay's performance.
-
Standardized Inoculum: The concentration of the microbial inoculum must be standardized to ensure reproducibility.
-
Aseptic Technique: Strict aseptic techniques must be followed throughout the procedures to prevent contamination.
-
Replicates: All experiments should be performed in triplicate to ensure the reliability of the data.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. By following this systematic approach, researchers can efficiently identify promising lead compounds for further development in the fight against infectious diseases. The combination of a qualitative primary screen followed by a quantitative determination of MIC ensures a comprehensive initial evaluation of the antimicrobial potential of this important class of heterocyclic compounds.
References
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Fiveable. (n.d.). Broth microdilution. Retrieved from [Link]
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AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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GSP. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]
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MDPI. (2023, January 12). Coumarin Triazoles as Potential Antimicrobial Agents. Retrieved from [Link]
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MDPI. (n.d.). Emerging Applications of Triazole Antifungal Drugs. Retrieved from [Link]
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BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Retrieved from [Link]
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ResearchGate. (n.d.). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. Retrieved from [Link]
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JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
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Symbiosis Online Publishing. (n.d.). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Retrieved from [Link]
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ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [Link]
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ResearchGate. (2025, August 6). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Retrieved from [Link]
-
LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
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EBSCO. (n.d.). Triazole antifungals | Research Starters. Retrieved from [Link]
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MDPI. (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[11][14][15]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]
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Evaluating the Protective Efficacy of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols
Introduction: The Challenge of Mild Steel Corrosion and the Promise of Triazole Derivatives
Mild steel, a cornerstone of modern industry, is ubiquitously employed in countless applications due to its cost-effectiveness and robust mechanical properties. However, its inherent susceptibility to corrosion in aggressive environments, particularly acidic media, poses a significant challenge, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a highly effective strategy to mitigate this degradation.[1][2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]
Among the various classes of organic inhibitors, triazole derivatives have garnered considerable attention.[1] Their molecular structure, rich in heteroatoms (nitrogen and sulfur) and π-electrons, facilitates strong adsorption onto the d-orbitals of iron, creating a stable protective film.[3] This document provides a comprehensive guide for researchers and scientists on the synthesis, application, and detailed evaluation of a specific triazole derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, as a corrosion inhibitor for mild steel. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, enabling a thorough assessment of the inhibitor's performance.
Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with the preparation of a key intermediate, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by a reaction to introduce the phenoxymethyl group.
Part 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This synthesis typically involves the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[4][5]
Protocol:
-
Preparation of Potassium Dithiocarbazinate:
-
Dissolve benzoic acid hydrazide in ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.
-
Slowly add carbon disulfide to the mixture while maintaining the temperature below 30°C.
-
Continue stirring for 12-16 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold ethanol, and dried.[5]
-
-
Cyclization with Hydrazine Hydrate:
-
Reflux the prepared potassium salt with an excess of hydrazine hydrate in water for 4-6 hours.[5]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4]
-
Part 2: Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
The final step involves the reaction of the synthesized triazole with a phenoxymethylating agent.
Protocol:
-
Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add a base such as sodium hydroxide or potassium carbonate to the solution.
-
Add phenoxyacetyl chloride or a similar reagent dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent to yield the final product, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Characterization: The synthesized compound should be characterized using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Corrosion Inhibition Testing: A Multi-faceted Approach
A comprehensive evaluation of a corrosion inhibitor requires a combination of gravimetric, electrochemical, and surface analysis techniques. This multi-pronged approach provides a holistic understanding of the inhibitor's performance and mechanism of action.
Weight Loss Method: The Foundation of Corrosion Rate Determination
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a specific period.[6][7][8]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons into uniform dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200).
-
Degrease the polished coupons with acetone, wash with distilled water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places using an analytical balance.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 6, 12, 24 hours) at a constant temperature.[9]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, followed by washing with distilled water and acetone.
-
Dry the cleaned coupons and reweigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: CR (mm/y) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of mild steel in g/cm³
-
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Data Presentation:
| Inhibitor Conc. (M) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ |
Electrochemical Techniques: Probing the Inhibition Mechanism
Electrochemical methods provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action.[2] The standard setup involves a three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][11]
This technique helps to understand the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[12]
Protocol:
-
Immerse the prepared mild steel working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorrᵢ = Corrosion current density in the presence of the inhibitor
-
Data Presentation:
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | |||||
| 1 x 10⁻⁵ | |||||
| 5 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 5 x 10⁻⁴ |
EIS is a powerful non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.[13][14]
Protocol:
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
Data Presentation:
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ |
Experimental Workflow Diagram:
Caption: Workflow for corrosion inhibition testing.
Surface Analysis Techniques: Visualizing the Protective Layer
Surface analysis techniques provide direct visual evidence of the inhibitor's effectiveness in protecting the mild steel surface from corrosion.[15]
SEM is used to observe the surface morphology of the mild steel coupons before and after immersion in the corrosive medium.[16][17]
Protocol:
-
After the immersion test, carefully dry the mild steel coupons (both with and without inhibitor).
-
Mount the coupons on SEM stubs using conductive carbon tape.
-
Sputter-coat the samples with a thin layer of gold or palladium to make them conductive, if necessary.
-
Acquire SEM images at different magnifications to observe the surface features. In the absence of the inhibitor, a rough and pitted surface is expected, while a smoother surface should be observed in the presence of an effective inhibitor.[18][19]
AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the quantification of surface roughness.[15][19]
Protocol:
-
Use the same coupons prepared for SEM analysis or prepare fresh samples.
-
Scan a representative area of the coupon surface using an AFM in tapping mode.
-
Analyze the obtained images to determine the average surface roughness (Ra). A significant decrease in Ra in the presence of the inhibitor indicates the formation of a smooth and protective film.[19]
Understanding the Adsorption Behavior: Adsorption Isotherms
The adsorption of the inhibitor molecules on the mild steel surface is a crucial step in the inhibition process. Adsorption isotherms provide insights into the interaction between the inhibitor and the metal surface.[20][21][22] The degree of surface coverage (θ), calculated from the weight loss or electrochemical data (θ = IE%/100), is plotted against the inhibitor concentration to fit various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin.[22] The Langmuir adsorption isotherm is often found to be applicable for triazole derivatives, suggesting the formation of a monolayer on the metal surface.[18][23]
Proposed Inhibition Mechanism Diagram:
Caption: Proposed mechanism of corrosion inhibition.
Theoretical Approach: Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), can be employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[24][25] These calculations provide valuable information about parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).[25]
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.
-
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE: A smaller energy gap facilitates adsorption and enhances inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.
These theoretical calculations can provide a deeper understanding of the inhibitor's mechanism at the molecular level and aid in the design of more effective corrosion inhibitors.[26][27]
Conclusion
The comprehensive evaluation of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel requires a systematic and multi-technique approach. The protocols detailed in this guide, encompassing synthesis, gravimetric analysis, electrochemical measurements, surface characterization, and theoretical calculations, provide a robust framework for researchers to thoroughly assess its performance. By following these methodologies, scientists can gain valuable insights into the inhibitor's efficacy and mechanism of action, contributing to the development of advanced corrosion protection strategies.
References
Sources
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infinitalab.com [infinitalab.com]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. tcreng.com [tcreng.com]
- 7. chesci.com [chesci.com]
- 8. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 9. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. gamry.com [gamry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. usbr.gov [usbr.gov]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. emerald.com [emerald.com]
- 20. researchgate.net [researchgate.net]
- 21. journalcsij.com [journalcsij.com]
- 22. jetir.org [jetir.org]
- 23. researchgate.net [researchgate.net]
- 24. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]
"in vitro cytotoxicity evaluation of 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol against cancer cell lines"
Application Notes & Protocols
Topic: In Vitro Cytotoxicity Evaluation of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol Against Cancer Cell Lines
Abstract
The development of novel therapeutic agents with high efficacy and selectivity against cancer cells remains a cornerstone of oncological research. The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold known to be a pharmacophore in a wide array of biologically active compounds, including those with anticancer properties.[1][2] This document provides a comprehensive, field-proven guide for the in vitro cytotoxic evaluation of a specific triazole derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. We present a multi-assay strategy designed to not only quantify the cytotoxic potential but also to elucidate the underlying mechanism of cell death. The protocols herein detail methods for assessing cell viability via metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining and Caspase-3 activity), providing researchers with a robust framework for preclinical assessment.
Introduction: The Rationale for a Multi-Faceted Approach
Evaluating a novel compound's anticancer potential requires more than a simple live/dead assessment. A thorough in vitro analysis aims to build a comprehensive profile of the compound's interaction with cancer cells. The core questions we seek to answer are:
-
Potency: At what concentration does the compound exert a cytotoxic effect? This is quantified by the half-maximal inhibitory concentration (IC50).[3][4][5]
-
Mechanism: How does the compound kill the cells? Is it through programmed cell death (apoptosis), a more inflammatory necrotic pathway, or by simply halting cell division (cytostasis)?
-
Selectivity: Does the compound preferentially affect cancer cells over normal, healthy cells?
Pre-Experimental Preparation
Test Compound Handling: 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
The physical and chemical properties of the test article are critical for reproducible results. Triazole-thiols are typically crystalline solids with limited aqueous solubility.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent. Perform a solubility test to ensure the compound dissolves completely at the desired stock concentration.
-
Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Aseptically weigh the required amount of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be required.
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube to remove any potential microbial contamination or particulates.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
Cell Line Selection and Maintenance
The choice of cell lines is dictated by the research question. A standard approach involves using a panel of cell lines from different cancer types to assess the breadth of activity, alongside a non-cancerous cell line to evaluate selectivity.
Recommended Cell Line Panel:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HT-29: Human colorectal adenocarcinoma.
-
HEK293: Human embryonic kidney cells (a common model for non-cancerous cells to test for general cytotoxicity).[9]
Protocol: General Cell Culture
-
Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase. Use Trypsin-EDTA for adherent cells.
-
Quality Control: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses and invalidate experimental results.
Experimental Workflow: A Visual Overview
The overall process, from cell preparation to data interpretation, follows a systematic workflow to ensure consistency and accuracy.
Figure 1: General workflow for in vitro cytotoxicity evaluation.
Core Protocol: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-15,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for controls.
-
Incubate for 18-24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.
-
Include the following controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Core Protocol: Membrane Integrity Assessment (LDH Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cell lysis.[12][13]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol (Section 4.0). It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared at the same time.
-
Controls: In addition to the controls in the MTT assay, include a Maximum LDH Release Control . For this, lyse a set of untreated cells by adding a lysis buffer (provided in most commercial kits) 30-45 minutes before collecting the supernatant.[14]
-
Supernatant Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution provided with the kit.
-
Measure the absorbance at 490 nm within 1 hour.
-
Mechanistic Insight: Apoptosis Detection
A potent anticancer compound should ideally induce apoptosis, a controlled and non-inflammatory form of cell death. We use two complementary assays to confirm this mechanism.
Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates cell populations based on membrane changes.
-
Annexin V-FITC: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.[16]
Figure 2: Principle of Annexin V and Propidium Iodide staining.
Protocol: Flow Cytometry Analysis
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the triazole compound at its IC50 and 2x IC50 concentrations for an appropriate time (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet all cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (or as recommended by the kit manufacturer).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples immediately by flow cytometry.
-
Protocol: Caspase-3 Activity Assay
Principle: Caspases are a family of proteases critical for apoptosis. Caspase-3 is a key "executioner" caspase. Its activation is a definitive marker of apoptosis. This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter. Cleavage of the substrate by active Caspase-3 releases the reporter, which can be quantified.[17][18][19]
Protocol: Colorimetric Caspase-3 Assay
-
Cell Culture and Treatment: Follow step 1 from the Annexin V protocol (Section 6.1).
-
Cell Lysis:
-
Harvest and pellet the cells as described previously.
-
Resuspend the pellet in 50 µL of chilled cell lysis buffer provided with the assay kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Enzymatic Reaction:
-
Transfer the supernatant (cytosolic extract) to a fresh 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.
-
Data Presentation and Interpretation
Calculation and Data Plotting
Percent Viability:
-
For the MTT assay, calculate viability relative to the vehicle control:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100
-
Percent Cytotoxicity:
-
For the LDH assay, calculate cytotoxicity relative to the maximum release control:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)] x 100
-
IC50 Determination:
-
Plot the Percent Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration that produces a 50% reduction in viability.[5]
Data Summary Table
Summarize the calculated IC50 values for clear comparison.
| Cell Line | Cancer Type | 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 12.5 ± 1.3] | [Example Value: 1.1 ± 0.2] |
| A549 | Lung Carcinoma | [Example Value: 18.2 ± 2.1] | [Example Value: 2.5 ± 0.4] |
| HT-29 | Colorectal Adenocarcinoma | [Example Value: 25.6 ± 3.5] | [Example Value: 3.8 ± 0.6] |
| HEK293 | Non-Cancerous Kidney | [Example Value: >100] | [Example Value: 8.9 ± 1.1] |
Data are presented as mean ± standard deviation from three independent experiments.
Holistic Interpretation
By synthesizing the data from all assays, a clear picture emerges:
-
High Potency & Apoptotic Induction: A low IC50 value from the MTT assay, coupled with a minimal increase in LDH release but a significant increase in the Annexin V-positive population and high Caspase-3 activity, strongly indicates that the compound is a potent inducer of apoptosis.
-
Necrotic Effect: A low IC50 value that correlates with a high percentage of LDH release suggests a necrotic or lytic mode of cell death.
-
Cytostatic Effect: A plateau in the dose-response curve at less than 100% cell death, even at high concentrations, may indicate a cytostatic (growth-inhibiting) rather than a cytotoxic effect.
-
Selectivity: A significantly higher IC50 value in the non-cancerous cell line (e.g., HEK293) compared to the cancer cell lines indicates a favorable selectivity index, a crucial characteristic for a promising drug candidate.
References
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[7][20][21]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of cytotoxicity among triazole derivatives against breast cancer cell lines.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link] Cytotoxicity Kit/LDH-Cytotoxicity-Assay-Kit-manual.pdf
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Retrieved from [Link]
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Determining the Minimum Inhibitory Concentration (MIC) of 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol Against Bacterial Strains: An Application Note and Protocol
Introduction: The Rationale for Standardized Susceptibility Testing
The emergence of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic agents. The compound 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol, a heterocyclic molecule incorporating a triazole nucleus, represents a class of compounds with known pharmacological potential. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its antibacterial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] This application note provides a detailed, experience-driven guide for researchers to reliably determine the MIC of this specific triazole derivative against a panel of clinically relevant bacterial strains using internationally recognized methodologies.
Our approach is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[4][5] Adherence to these standards is paramount for ensuring the reproducibility, accuracy, and comparability of data across different laboratories.[6][7] We will detail two robust methods: Broth Microdilution and Agar Dilution. The choice between these methods often depends on the number of isolates to be tested and laboratory workflow preferences. Broth microdilution is often favored for its scalability and potential for automation, while agar dilution can be advantageous when testing a large number of isolates against a few antimicrobial agents.[8][9]
PART 1: Foundational Knowledge and Pre-analytical Considerations
Understanding the Test Compound: 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol
A thorough understanding of the physicochemical properties of the test compound is a prerequisite for accurate MIC determination.
-
Chemical Structure and Properties: 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol (MF: C15H13N3OS, MW: 283.349 g/mol ) is a solid at room temperature.[10]
-
Solubility: The solubility of this triazole derivative is a critical parameter. Based on the structure and related compounds, it is likely to have limited aqueous solubility. Therefore, an organic solvent such as Dimethyl Sulfoxide (DMSO) is typically required to prepare a high-concentration stock solution. It is imperative to determine the highest concentration of the solvent that does not inhibit bacterial growth, which is typically ≤1% (v/v) in the final test medium.
Selection and Maintenance of Bacterial Strains
The choice of bacterial strains should be guided by the intended spectrum of activity for the test compound. A representative panel should include both Gram-positive and Gram-negative bacteria.
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC® 29213™ or ATCC® 25923™)
-
Enterococcus faecalis (e.g., ATCC® 29212™)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC® 25922™ or ATCC® 35218™ for beta-lactamase studies)[11]
-
Pseudomonas aeruginosa (e.g., ATCC® 27853™)
-
Quality Control (QC) is Non-Negotiable:
The use of well-characterized QC strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory.[12][13] These strains have defined MIC ranges for common antibiotics and serve to validate the accuracy and reproducibility of the testing procedure.[12][14] Consistent use of QC strains helps to identify potential issues with media preparation, inoculum density, or incubation conditions.[15]
Inoculum Preparation: The McFarland Standard
Standardizing the inoculum density is one of the most critical steps in MIC testing. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values.[16] The McFarland turbidity standards are used as a reference to adjust the turbidity of bacterial suspensions to a specific density.[16][17][18]
-
Principle: McFarland standards are prepared by mixing specific volumes of 1% barium chloride and 1% sulfuric acid to create a barium sulfate precipitate of a defined turbidity.[16][17]
-
0.5 McFarland Standard: For routine MIC testing, a 0.5 McFarland standard is used, which corresponds to a bacterial suspension of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[17][19]
PART 2: Detailed Experimental Protocols
Protocol 1: Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the triazole compound in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[3]
Materials and Reagents:
-
5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U-bottom)
-
Selected bacterial strains (and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2 °C)
Step-by-Step Procedure:
-
Preparation of the Triazole Stock Solution:
-
Accurately weigh the triazole compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range in the assay.
-
Causality: A high-concentration stock is necessary to minimize the amount of solvent carried over into the assay, thereby avoiding solvent-induced growth inhibition.
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by visual comparison against a white background with a black line or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
This standardized suspension must be further diluted. Dilute the 0.5 McFarland suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Causality: This final dilution is crucial to achieve the target inoculum size in the assay, which is a key parameter for reproducibility.
-
-
Preparation of the Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 1 through 11 of each row to be used in a 96-well plate.
-
Add 100 µL of the appropriately diluted triazole working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 can be used as a sterility control (broth only).
-
Causality: The serial dilution creates a logarithmic concentration gradient of the test compound, allowing for the determination of the MIC over a wide range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL.
-
Seal the plate (e.g., with an adhesive plastic film) to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the Results:
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Broth Microdilution MIC Determination.
Protocol 2: Agar Dilution Method
This method involves incorporating the triazole compound into molten agar at various concentrations, which is then poured into Petri dishes.[9][20]
Materials and Reagents:
-
Same as for Broth Microdilution, but with Mueller-Hinton Agar (MHA) instead of CAMHB.
-
Sterile Petri dishes.
-
Inoculum replicating device (e.g., Steers replicator).
Step-by-Step Procedure:
-
Preparation of the Triazole Stock Solution:
-
Prepare as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50 °C in a water bath.
-
Prepare a series of tubes, each containing the appropriate amount of the triazole working solution to achieve the desired final concentration when mixed with a specific volume of molten agar.
-
For example, to prepare a plate with a final concentration of 64 µg/mL, add 2 mL of a 640 µg/mL triazole solution to 18 mL of molten agar.
-
Mix well by inverting the tube several times and pour the agar into a sterile Petri dish. Allow the agar to solidify completely.
-
Prepare a control plate with no triazole.
-
Causality: Maintaining the agar at 45-50 °C is crucial to prevent premature solidification while avoiding thermal degradation of the test compound.
-
-
Preparation and Inoculation of Bacteria:
-
Prepare the bacterial inoculum to a turbidity of 0.5 McFarland standard as described previously.
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate. This results in an inoculum of approximately 10^4 CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
The MIC is the lowest concentration of the triazole compound that completely inhibits the growth of the bacteria at the inoculation spot.[9] A faint haze or a single colony is disregarded.
-
Workflow for Agar Dilution MIC Assay
Caption: Workflow for Agar Dilution MIC Determination.
PART 3: Data Presentation and Troubleshooting
Data Summary
MIC values are typically reported in µg/mL. The results should be presented in a clear and concise table.
| Bacterial Strain | ATCC® No. | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Value] |
| Enterococcus faecalis | 29212 | [Insert Value] |
| Escherichia coli | 25922 | [Insert Value] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] |
Interpretation of MIC Values
The raw MIC value itself is an in-vitro measure of potency. Its clinical significance is determined by comparing it to established breakpoints, which are defined by regulatory bodies like the CLSI and EUCAST.[1][21][22] These breakpoints categorize an organism as susceptible, intermediate, or resistant to an antimicrobial agent.[21][23] For a novel compound like 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol, such breakpoints will not exist. Therefore, the initial interpretation will focus on comparing its potency to that of existing antibiotics against the same panel of organisms.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action(s) |
| No growth in control wells/plates | Inoculum too dilute, inactive bacteria, improper incubation temperature. | Verify inoculum preparation and density. Use fresh bacterial cultures. Check incubator temperature.[24] |
| Growth in all wells/plates, including high concentrations | Inoculum too dense, inactive compound, resistant strain. | Re-standardize inoculum. Verify compound stock concentration and stability. Confirm the identity and expected susceptibility of the bacterial strain.[24] |
| Inconsistent results between replicates | Pipetting errors, uneven inoculum distribution, contamination. | Review pipetting technique. Ensure proper mixing of bacterial suspension. Use aseptic technique throughout the procedure.[24][25] |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Contamination, pipetting error, compound precipitation. | Repeat the assay with careful attention to aseptic technique and pipetting. Visually inspect stock solutions for precipitation. |
| Trailing effect (reduced but not absent growth over a range of concentrations) | Common with some drug-bug combinations. | The MIC should be read as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the growth control.[26] |
Conclusion
The broth microdilution and agar dilution methods, when performed according to the rigorous standards outlined in this guide, provide a reliable and reproducible means of determining the in-vitro antibacterial activity of 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol. Meticulous attention to detail, particularly in the preparation of the compound stock solution and the standardization of the bacterial inoculum, is essential for generating high-quality, trustworthy data. This foundational MIC data is a cornerstone for the further development of this and other novel antimicrobial candidates.
References
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Microbe Notes. (2025, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations. Retrieved from [Link]
-
Wikipedia. (n.d.). McFarland standards. Retrieved from [Link]
-
The British Society for Antimicrobial Chemotherapy. (n.d.). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Retrieved from [Link]
-
Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Retrieved from [Link]
-
Microbial Notes. (2025, December 27). What are McFarland Standards - Its Principle, preparation, and uses. Retrieved from [Link]
-
Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Retrieved from [Link]
-
Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
YouTube. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved from [Link]
-
Microbe Online. (n.d.). Preparation of McFarland Turbidity Standards. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]
-
ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]
-
PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
PubMed. (n.d.). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Retrieved from [Link]
-
ASM Journals. (n.d.). Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin. Retrieved from [Link]
-
Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
ResearchGate. (2024, August 22). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? Retrieved from [Link]
-
ASM Journals. (2002, July 1). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
ASM Journals. (n.d.). Escherichia coli ATCC 35218 as a Quality Control Isolate for Susceptibility Testing of Haemophilus influenzae with Haemophilus Test Medium. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting table. Retrieved from [Link]
-
EUCAST. (n.d.). Bacteria. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
UCLA Health. (2024). Antimicrobial Susceptibility Summary. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
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Application Note & Protocol: Electrochemical Impedance Spectroscopy of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the electrochemical characterization of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol using Electrochemical Impedance Spectroscopy (EIS). Triazole-thiol derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science, including their potential as anti-inflammatory agents, corrosion inhibitors, and building blocks for novel therapeutics.[1][2][3] EIS is a powerful non-destructive technique for probing the interfacial properties of electrode surfaces, making it exceptionally well-suited for studying the formation and behavior of self-assembled monolayers (SAMs) of such molecules. This guide details the necessary preliminary voltammetric analysis, the protocol for forming a stable SAM on a gold electrode, and the subsequent EIS measurement and data interpretation.
Introduction: The Significance of Interfacial Analysis
The compound 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol possesses a thiol group (-SH) that exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of an ordered molecular layer known as a self-assembled monolayer (SAM).[4][5] The structure and integrity of this monolayer dictate the electrochemical communication between the electrode and the surrounding electrolyte. Understanding these interfacial properties is critical for applications ranging from biosensing to drug delivery and corrosion prevention.
Electrochemical Impedance Spectroscopy (EIS) provides unparalleled insight into these interfaces. By applying a small sinusoidal potential perturbation over a wide range of frequencies, we can deconstruct the complex impedance of the system into its constituent parts: the resistance of the solution, the capacitance of the electrical double layer, and, most importantly, the charge-transfer resistance at the electrode surface. Changes in this charge-transfer resistance directly reflect the blocking properties and packing quality of the SAM.
Foundational Experiment: Preliminary Characterization by Cyclic Voltammetry (CV)
Before performing EIS, it is crucial to understand the fundamental electrochemical behavior of the target molecule and to confirm its successful assembly on the electrode surface. Cyclic Voltammetry is the ideal technique for this preliminary investigation.
Objective:
-
To determine the oxidation potential of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, which informs the DC potential for EIS analysis.
-
To verify the formation of a SAM by observing the blocking of a redox probe's access to the electrode surface.
Rationale: Similar triazole-thiol compounds exhibit an irreversible oxidation peak corresponding to the formation of a disulfide dimer.[6] The potential at which this occurs is a key parameter. By modifying the electrode with the triazole-thiol SAM, we anticipate a significant hindrance to the electron transfer of a known redox couple (e.g., ferri/ferrocyanide), which manifests as an increase in the peak-to-peak separation and a decrease in peak currents in the CV.
Protocol 2.1: Cyclic Voltammetry
-
Electrode Preparation:
-
Polish a gold working electrode (typically 1-2 mm diameter) with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with ultrapure water and sonicate in ethanol for 5 minutes to remove any residual polishing material.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable and characteristic voltammogram for clean gold is obtained.
-
-
Initial CV of Redox Probe:
-
Assemble a standard three-electrode cell containing a 5 mM solution of K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a suitable supporting electrolyte (e.g., 0.1 M KCl or Phosphate Buffered Saline, pH 7.4).
-
Use an Ag/AgCl (3 M KCl) electrode as the reference and a platinum wire as the counter electrode.
-
Record the cyclic voltammogram of the bare gold electrode in the redox probe solution. Scan from approximately -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 50 mV/s. This will serve as the baseline.
-
-
SAM Formation:
-
Rinse the cleaned gold electrode with ethanol and immediately immerse it in a 1-5 mM solution of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in ethanol for a designated period (e.g., 12-24 hours) to allow for complete monolayer formation.
-
After incubation, thoroughly rinse the electrode with ethanol to remove any non-chemisorbed molecules and dry under a gentle stream of nitrogen.
-
-
Post-Modification CV:
-
Place the SAM-modified electrode back into the ferri/ferrocyanide solution and record the cyclic voltammogram under the same conditions as in step 2.
-
Expected Result: A significant increase in the peak separation (ΔEp) and a decrease in the peak currents of the [Fe(CN)₆]³⁻/⁴⁻ couple, confirming the insulating nature of the assembled monolayer.
-
Core Technique: Electrochemical Impedance Spectroscopy (EIS)
With the SAM-modified electrode prepared and its blocking properties confirmed, EIS can be employed for a detailed quantitative analysis of the interface.
Objective: To measure the charge-transfer resistance (Rct) of the SAM-modified electrode, which provides a quantitative measure of the monolayer's quality and its ability to impede electron transfer.
Rationale: The EIS data is typically fitted to an equivalent electrical circuit model to extract meaningful physical parameters. The most common model for such an interface is the Randles equivalent circuit.[7][8][9][10] This circuit models the electrochemical cell as a combination of resistors and capacitors that represent different physical processes. The charge-transfer resistance (Rct) is a key parameter in this model, representing the kinetic barrier to electron transfer at the electrode surface. A well-packed, insulating SAM will exhibit a large Rct value.
Protocol 3.1: EIS Measurement
-
Cell Setup:
-
Use the same three-electrode setup as in the CV experiment, with the SAM-modified gold electrode as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode.
-
The electrolyte should be the same ferri/ferrocyanide solution used for voltammetry (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl).
-
-
Instrument Settings:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer module.
-
Set the DC potential to the formal potential (E°') of the [Fe(CN)₆]³⁻/⁴⁻ redox couple, which can be determined from the midpoint of the anodic and cathodic peaks in the initial CV of the bare electrode (typically around +0.22 V vs. Ag/AgCl).
-
Apply a small AC voltage perturbation, typically 5-10 mV (RMS).
-
Scan a frequency range from high to low frequencies, for example, from 100 kHz down to 0.1 Hz, recording at least 10 points per decade.
-
-
Data Acquisition:
-
Perform the EIS measurement, first on the bare gold electrode to obtain a baseline, and then on the SAM-modified electrode.
-
The data is typically visualized as a Nyquist plot (Z' vs. -Z'').
-
Data Analysis and Interpretation
The acquired impedance data is analyzed by fitting it to an appropriate equivalent circuit model. For a SAM-modified electrode, a modified Randles circuit is generally employed.
The Randles Equivalent Circuit: This model consists of:
-
Rs (Solution Resistance): The resistance of the electrolyte between the working and reference electrodes.
-
Rct (Charge-Transfer Resistance): The resistance to the transfer of electrons between the electrode and the redox probe. This is the parameter of primary interest.
-
CPE (Constant Phase Element): Used in place of a pure capacitor to account for the non-ideal capacitance of the electrode surface (double-layer capacitance). It has two parameters: CPE-T and CPE-P (where P=1 represents a perfect capacitor).
-
Zw (Warburg Impedance): Represents the diffusion of the redox species to the electrode surface, typically observed at low frequencies.
Caption: Modified Randles equivalent circuit for a SAM-modified electrode.
Interpreting the Nyquist Plot:
-
Bare Electrode: The Nyquist plot will typically show a small semicircle at high frequencies (representing the Rct) followed by a 45° line at low frequencies (the Warburg impedance), indicating a fast, diffusion-controlled electron transfer process.
-
SAM-Modified Electrode: The plot will exhibit a significantly larger semicircle. The diameter of this semicircle corresponds directly to the charge-transfer resistance (Rct). A larger diameter signifies a more insulating monolayer and a higher Rct.
Data Presentation
Summarize the key experimental parameters and results in clear, concise tables.
Table 1: Experimental Parameters for EIS
| Parameter | Value | Rationale |
|---|---|---|
| Working Electrode | Gold (Au) | Strong affinity for thiol group, enabling SAM formation. |
| Reference Electrode | Ag/AgCl (3 M KCl) | Provides a stable reference potential. |
| Counter Electrode | Platinum (Pt) wire | Inert material to complete the circuit. |
| Electrolyte | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | Reversible redox probe for probing electron transfer. |
| DC Potential | E°' of [Fe(CN)₆]³⁻/⁴⁻ (~+0.22V) | Ensures no net faradaic current during measurement. |
| AC Amplitude | 5-10 mV | Small perturbation to maintain system linearity. |
| Frequency Range | 100 kHz - 0.1 Hz | Covers both kinetic and diffusion-controlled regions. |
Table 2: Representative EIS Results
| Electrode Condition | Rs (Ω) | Rct (kΩ) | CPE-T (µF·sⁿ⁻¹) | CPE-P (n) |
|---|---|---|---|---|
| Bare Gold | ~50 | ~0.5 - 2.0 | ~10-20 | ~0.95 |
| SAM-Modified Gold | ~50 | > 100 | ~1-5 | ~0.90 |
(Note: These are representative values and will vary based on specific experimental conditions and monolayer quality.)
Experimental Workflow Visualization
Caption: Workflow for EIS analysis of the triazole-thiol SAM.
Conclusion
This application note outlines a robust and logical workflow for the characterization of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol on a gold surface using electrochemical impedance spectroscopy. By following the preliminary characterization with cyclic voltammetry and applying the Randles equivalent circuit for data analysis, researchers can obtain quantitative insights into the formation, packing, and insulating properties of the self-assembled monolayer. This methodology is fundamental for advancing the development of new materials and devices in drug discovery and beyond.
References
-
A Guide to Recognizing Your Electrochemical Impedance Spectra: Revisions of the Randles Circuit in (Bio)sensing. (n.d.). MDPI. [Link]
-
A modified Randle's equivalent circuit. Rs is solution resistance, Rct... (n.d.). ResearchGate. [Link]
-
The Randles Circuit. (2023, March 28). Lithium Inventory. [Link]
-
Randles circuit. (n.d.). PalmSens. [Link]
-
Electrochemical behaviour of 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4- triazole-3-thiol by voltammetry. (n.d.). ResearchGate. [Link]
-
Voltammetric Behavior of a Chemically Modified Silsesquioxane with 4-Amino-5-Phenyl-4h-[7][8][9]-Triazole-3-Thiol and its Application for Detection of L-Dopamine. (2015, February 24). [Link]
-
(PDF) Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. (n.d.). ResearchGate. [Link]
-
5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (n.d.). PMC - NIH. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (n.d.). Arabian Journal of Chemistry. [Link]
-
Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][8][9]triazole and Imidazo[2,1-b][7][9][11]thiadiazole Derivatives. (2024, February 25). PubMed Central. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (n.d.). Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]
-
Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. (2010, February 24). Chemical Society Reviews (RSC Publishing). [Link]
-
Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. (2019, January 21). PubMed. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]
Sources
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. v3.pjsir.org [v3.pjsir.org]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol Synthesis
Welcome to the technical support center for the synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically proceeds through a two-step process:
-
Formation of an Acylthiosemicarbazide Intermediate: The synthesis begins with the reaction of a phenoxyacetyl hydrazine derivative with phenyl isothiocyanate. This reaction forms the key intermediate, 1-(phenoxyacetyl)-4-phenylthiosemicarbazide.
-
Intramolecular Cyclization: The acylthiosemicarbazide intermediate then undergoes a base-catalyzed intramolecular cyclization and dehydration to form the desired 1,2,4-triazole-3-thiol ring.[1][2]
This synthetic approach is a well-established method for the preparation of various 1,2,4-triazole derivatives.[3][4][5]
II. Experimental Workflow and Protocol
Herein, we provide a detailed, step-by-step protocol for the synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-(phenoxyacetyl)-4-phenylthiosemicarbazide
Materials:
-
Phenoxyacetyl hydrazine
-
Phenyl isothiocyanate
-
Ethanol (absolute)
Procedure:
-
Dissolve phenoxyacetyl hydrazine (0.1 mol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
To this solution, add phenyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The precipitated solid is the desired 1-(phenoxyacetyl)-4-phenylthiosemicarbazide.
-
Filter the solid product, wash with cold ethanol, and dry in a desiccator.
Step 2: Synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
1-(phenoxyacetyl)-4-phenylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) (concentrated)
Procedure:
-
Suspend the dried 1-(phenoxyacetyl)-4-phenylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 4-6 hours with constant stirring.[4] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic (pH 5-6).
-
The desired 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and then dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Intermediate | Incomplete reaction between phenoxyacetyl hydrazine and phenyl isothiocyanate. Purity of starting materials. | - Ensure equimolar amounts of reactants. - Extend the reflux time for the formation of the thiosemicarbazide intermediate. - Check the purity of phenoxyacetyl hydrazine and phenyl isothiocyanate. |
| Low Yield of Final Product | Incomplete cyclization of the thiosemicarbazide intermediate. Degradation of the product during workup. | - Increase the concentration of the NaOH solution for cyclization (e.g., to 10%). - Extend the reflux time for the cyclization step. - Avoid excessive heating during the reaction and workup. - Ensure complete precipitation by carefully adjusting the pH during acidification. |
| Formation of Side Products | The primary side product concern is the formation of the isomeric 1,3,4-thiadiazole derivative.[6] | - The choice of reaction conditions is crucial. Basic conditions, as outlined in the protocol, strongly favor the formation of the 1,2,4-triazole ring.[1][3] Acidic cyclization conditions can lead to the formation of 1,3,4-thiadiazoles. |
| Difficulty in Purification | Presence of unreacted starting materials or side products. | - Optimize the reaction conditions to maximize the conversion to the desired product. - Use column chromatography for purification if recrystallization is not effective. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can be employed. |
| Product Characterization Issues | Ambiguous spectral data (NMR, IR, Mass Spec). | - The thiol group can exist in tautomeric equilibrium with the thione form. This can lead to broader peaks in the NMR spectrum. - In ¹H NMR, look for the characteristic SH proton signal, which is typically a broad singlet at a downfield chemical shift (around 13-14 ppm).[6][7] - In IR spectroscopy, the C=S stretch of the thione form will be present. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of sodium hydroxide in the cyclization step?
A1: Sodium hydroxide acts as a base to deprotonate the amide nitrogen of the thiosemicarbazide intermediate. This initiates an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to the formation of the five-membered triazole ring, followed by dehydration.[1]
Q2: Can other bases be used for the cyclization?
A2: Yes, other bases like potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) can also be used.[8] However, the reaction conditions, such as temperature and reaction time, may need to be optimized for different bases.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate:hexane, 3:7) to separate the starting materials, intermediate, and the final product. The spots can be visualized under a UV lamp.
Q4: What is the expected melting point of the final product?
A4: The melting point of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is not widely reported in the literature. However, for structurally similar compounds, the melting points are generally in the range of 150-250 °C. It is crucial to characterize the synthesized compound using spectroscopic methods (NMR, IR, Mass Spec) to confirm its identity and purity.
Q5: Are there alternative "green" synthesis methods available?
A5: Microwave-assisted synthesis has been shown to be an efficient method for the cyclization of thiosemicarbazides to form 1,2,4-triazoles.[4] This method can significantly reduce reaction times and may improve yields.[4]
V. Visualizing the Process
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yield.
VI. References
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. (n.d.). Retrieved from
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (n.d.). Retrieved from
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved from
-
The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles - Taylor & Francis Online. (n.d.). Retrieved from
-
Synthesis of thiosemicarbazide derivatives. - ResearchGate. (n.d.). Retrieved from
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes - Semantic Scholar. (n.d.). Retrieved from
-
Thiosemicarbazides: synthesis and reactions: Journal of Sulfur Chemistry - Taylor & Francis. (n.d.). Retrieved from
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022-04-25). Retrieved from
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. (n.d.). Retrieved from
-
Synthetic pathway of thiosemicarbazides (1–12) and 1,2,4-triazoles... - ResearchGate. (n.d.). Retrieved from
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. (n.d.). Retrieved from
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. (n.d.). Retrieved from
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. (2025-11-27). Retrieved from
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024-10-24). Retrieved from
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes - Semantic Scholar. (n.d.). Retrieved from
-
"common challenges in the synthesis of 1,2,4-triazole derivatives" - Benchchem. (n.d.). Retrieved from
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (n.d.). Retrieved from
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2025-08-08). Retrieved from
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.). Retrieved from
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (2025-11-16). Retrieved from
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (2024-01-19). Retrieved from
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (n.d.). Retrieved from
-
Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide | SALHI Ramdhane. (2020-05-24). Retrieved from
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][9][10]-triazole-3-thiol derivatives as antimicrobial agents - ResearchGate. (n.d.). Retrieved from
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. (n.d.). Retrieved from
-
optimization of reaction conditions for triazole-thiol synthesis - Benchchem. (n.d.). Retrieved from
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
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- 10. chemmethod.com [chemmethod.com]
"troubleshooting low purity of synthesized 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol"
Technical Support Center: 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol Synthesis
Welcome to the technical support guide for the synthesis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers and chemists to troubleshoot common issues related to product purity, ensuring reliable and reproducible results. The synthesis of this triazole derivative, typically achieved through the base-catalyzed cyclization of an acylthiosemicarbazide intermediate, is a robust reaction. However, like any multi-step synthesis, challenges can arise that impact the purity of the final product.
This guide provides a structured, question-and-answer-based approach to identify and resolve common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first point of inquiry when purity issues are encountered.
Q1: What is the most common synthetic route and what are its critical steps?
A1: The most prevalent and reliable method is a two-step process:
-
Acylation: Reaction of 4-phenyl-3-thiosemicarbazide with phenoxyacetyl chloride (or a related activated phenoxyacetic acid derivative) to form the intermediate, 1-(phenoxyacetyl)-4-phenyl-thiosemicarbazide.
-
Cyclization: Base-catalyzed intramolecular cyclization of the acylthiosemicarbazide intermediate. This step involves the loss of a water molecule to form the 1,2,4-triazole ring.
The critical step is the cyclization. Incomplete reaction or side reactions during this phase are the primary sources of impurities.[1][2][3][4]
Q2: What are the most likely impurities I should expect?
A2: The impurities are almost always related to the cyclization step. Key species to look for are:
-
Unreacted 1-(phenoxyacetyl)-4-phenyl-thiosemicarbazide: The starting material for the cyclization. Its presence indicates an incomplete reaction.
-
1,3,4-Oxadiazole or 1,3,4-Thiadiazole Isomers: These are common side products in triazole synthesis, arising from alternative cyclization pathways.[2][5] Their formation can be promoted by incorrect reaction conditions (e.g., temperature, choice of catalyst).
-
Hydrolyzed Starting Material: Phenoxyacetic acid may be present if the phenoxyacetyl chloride used was not pure or if moisture was present.
-
Residual Base/Salts: Inorganic salts from the base (e.g., sodium carbonate, potassium hydroxide) or neutralization step can contaminate the product if not washed properly.
Q3: My final product is an off-color oil instead of a crystalline solid. What does this indicate?
A3: Oiling out instead of crystallizing is a classic sign of significant impurity. The presence of unreacted starting materials, isomeric byproducts, or residual solvent disrupts the crystal lattice formation of the desired product. The solution is not to simply try and force crystallization, but to first purify the crude material to remove these contaminants.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, problem-oriented guidance for specific experimental observations.
Problem 1: Analysis (TLC, NMR, or LC-MS) shows the presence of the acylthiosemicarbazide intermediate.
-
Causality: This is a clear indication of incomplete cyclization. The energy barrier for the intramolecular condensation was not sufficiently overcome. This is typically due to one of three factors:
-
Insufficient Base: The base (e.g., NaOH, K₂CO₃, NaHCO₃) acts as a catalyst to deprotonate the relevant nitrogen, initiating the cyclization. Too little base results in a sluggish or stalled reaction.
-
Inadequate Heat or Reaction Time: The cyclization requires thermal energy. Insufficient temperature or not allowing the reaction to proceed for a long enough duration will lead to incomplete conversion.[5]
-
Solvent Choice: The reaction should be conducted in a solvent that can both dissolve the starting material and reach the required reflux temperature. Ethanol or aqueous ethanol is commonly used.[6][7]
-
-
Solutions:
-
Optimize Base: Ensure at least a stoichiometric amount of a suitable base is used. For challenging cyclizations, a stronger base like potassium hydroxide may be more effective than sodium bicarbonate.
-
Increase Temperature/Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, continue refluxing and monitor every 1-2 hours until it is consumed.
-
Re-run the Reaction: If the crude product is heavily contaminated with starting material, it is often best to re-subject the entire crude batch to the reaction conditions (dissolve in solvent, add base, and reflux) to drive the cyclization to completion.
-
Problem 2: NMR spectrum shows unexpected aromatic signals or a complex multiplet, suggesting an isomeric byproduct.
-
Causality: The formation of a 1,3,4-oxadiazole or 1,3,4-thiadiazole is a known side reaction pathway for acylthiosemicarbazides.[2][5] The specific isomer formed depends on which atoms participate in the ring closure. For instance, strongly acidic conditions can sometimes favor the formation of the oxadiazole. The 1H NMR can be a powerful diagnostic tool, as the chemical shifts of the triazole N-H and S-H protons (often broad and downfield, >13 ppm) are distinct from the amino group protons of a thiadiazole isomer.[2]
-
Solutions:
-
Strictly Control pH: The base-catalyzed pathway strongly favors the desired 1,2,4-triazole. Ensure the reaction is maintained under alkaline conditions throughout the reflux.
-
Purification via Recrystallization: Fortunately, the desired 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol often has different solubility properties than its isomers. A carefully chosen recrystallization can selectively crystallize the target compound.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the definitive method for separating isomers. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.
-
Problem 3: The final product has a low melting point with a broad range, and the yield is poor.
-
Causality: A low and broad melting point is a physical confirmation of impurity. This scenario often points to a combination of incomplete reaction and the presence of residual solvents or inorganic salts from the workup. Inefficient precipitation or extraction during the workup can lead to significant loss of product, resulting in a low yield.
-
Solutions:
-
Improve Workup Protocol:
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of crushed ice or cold water. This helps to precipitate the product rapidly.
-
Acidify slowly with a dilute acid (e.g., 2M HCl) to a pH of ~4-5.[6] This protonates the thiol and makes it less water-soluble, maximizing precipitation.
-
Stir the cold suspension for at least 30 minutes to ensure complete precipitation.
-
Filter the solid and wash thoroughly with copious amounts of cold water to remove inorganic salts.
-
Finally, wash with a small amount of a cold non-polar solvent like hexane to remove organic, non-polar impurities.
-
-
Dry Thoroughly: Ensure the product is dried completely under vacuum. Residual water or ethanol will depress the melting point and artificially inflate the crude weight.
-
Part 3: Key Protocols and Data
Protocol 1: Optimized Recrystallization
Recrystallization is the most powerful and efficient technique for purifying the target compound.
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen hot solvent (see Table 1) to just dissolve the solid completely. c. If the solution is colored, you may add a small amount of activated charcoal and heat for another 5-10 minutes. d. Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.[8] g. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.
Table 1: Common Solvents for Recrystallization of 1,2,4-Triazole-3-thiols
| Solvent | Boiling Point (°C) | Comments |
|---|---|---|
| Ethanol | 78 | Often the best choice. Good solubility differential for triazoles.[6][9] |
| Ethanol/Water | Variable | A good mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol.[7] |
| Methanol | 65 | Can be effective, similar to ethanol.[6] |
| Isopropanol | 82 | A good alternative if ethanol proves too effective a solvent (i.e., product is too soluble even when cold). |
| Water | 100 | Generally not suitable for this compound due to the phenyl and phenoxymethyl groups, but can be useful for highly polar impurities.[10] |
Part 4: Visual Workflow and Logic
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing and solving purity issues with your synthesis.
Caption: A logical flowchart for troubleshooting low purity in 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol synthesis.
References
-
Tozkoparan, B., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco, 59(4), 255-259. doi: 10.1016/j.farmac.2003.11.002. Retrieved from [Link]
-
Hussein, M. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3). Retrieved from [Link]
-
Jones, R. G., & Ainsworth, C. (1955). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 35, 95. doi: 10.15227/orgsyn.035.0095. Retrieved from [Link]
-
Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345. doi: 10.3390/molecules27165345. Retrieved from [Link]
-
Tantawy, A. S., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 26(15), 4443. doi: 10.3390/molecules26154443. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Glukhareva, T. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8274. doi: 10.3390/molecules27238274. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
-
Chemospecific. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! [Video]. YouTube. Retrieved from [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 235-248. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]
-
Al-Jibouri, M. N. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]
-
Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]
-
Sharma, S., et al. (2016). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 32(2). Retrieved from [Link]
-
Desai, K. R., & Desai, P. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385. Retrieved from [Link]
-
Cheng, Y. R. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Retrieved from [Link]
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Trzeciak, A. M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(46), 30043-30048. doi: 10.1039/D2RA04727F. Retrieved from [Link]
-
Ghashang, M., & Ghorbani-Vaghei, R. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 16, 2236-2261. doi: 10.3762/bjoc.16.185. Retrieved from [Link]
-
Al-Jibouri, M. N. A., & Al-Janabi, A. S. M. (2016). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Al-Nahrain University, 19(2), 105-112. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]
-
Kamal, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888222. doi: 10.3389/fchem.2022.888222. Retrieved from [Link]
-
Glukhareva, T. V., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Retrieved from [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 495-546. Retrieved from [Link]
-
Bekircan, O., & Kahveci, B. (2007). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Turkish Journal of Chemistry, 31(3), 257-266. Retrieved from [Link]
Sources
- 1. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Challenges in the Cyclization Step of 1,2,4-Triazole-3-thiol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiol and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges during the critical cyclization step. Drawing from established protocols and field experience, this document aims to be a practical resource for optimizing your synthetic outcomes.
Introduction to 1,2,4-Triazole-3-thiol Synthesis
The 1,2,4-triazole ring is a key structural motif in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3][4] The synthesis of 1,2,4-triazole-3-thiols, also known as 2,4-dihydro-1,2,4-triazole-3-thiones, is a cornerstone of medicinal chemistry. A prevalent and robust method for their synthesis involves the cyclization of thiosemicarbazide precursors.[1][5] This process, while effective, is not without its challenges. This guide will focus on troubleshooting the intramolecular cyclization of acylthiosemicarbazides and related intermediates to yield the desired 1,2,4-triazole-3-thiol core.
Core Reaction Pathway
The most common synthetic routes to 1,2,4-triazole-3-thiols involve the preparation of a thiosemicarbazide intermediate followed by a base-mediated cyclization.[2][6] One widely used approach begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide.[6][7] Another common method involves heating thiosemicarbazide with formic acid to produce 1-formyl-3-thiosemicarbazide, which is then cyclized.[6][8] The crucial cyclization step is typically achieved by heating the thiosemicarbazide intermediate in the presence of an aqueous base, such as sodium hydroxide.[1][6][8]
Caption: General synthetic pathway to 1,2,4-triazole-3-thiols.
Troubleshooting Guide: The Cyclization Step
This section addresses specific issues that may arise during the base-mediated cyclization of thiosemicarbazide intermediates.
Q1: My cyclization reaction is resulting in a low yield of the desired 1,2,4-triazole-3-thiol. What are the potential causes and how can I improve the yield?
A1: Low yields are a common frustration in organic synthesis. For the cyclization to form 1,2,4-triazole-3-thiols, several factors can be at play.
Causality and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting thiosemicarbazide.
-
Increase reaction time: If the starting material is still present after the recommended time, extend the reflux period.
-
Optimize temperature: Ensure the reaction mixture is maintained at the appropriate temperature for cyclization, which is often at reflux.[1]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of 1,3,4-thiadiazole derivatives.[9]
-
Troubleshooting:
-
Choice of base: The strength and concentration of the base can influence the reaction pathway. While strong bases like sodium hydroxide are common, exploring milder bases like sodium carbonate or potassium carbonate might suppress side reactions in some cases.[6]
-
Solvent selection: The reaction is typically carried out in an aqueous or aqueous-alcoholic medium.[5] The choice of co-solvent can impact the solubility of intermediates and influence the reaction rate and selectivity.
-
-
-
Degradation of Starting Material or Product: The reaction conditions, particularly prolonged heating in a strong basic solution, might lead to the degradation of either the starting thiosemicarbazide or the 1,2,4-triazole-3-thiol product.
-
Troubleshooting:
-
Minimize reaction time: Once the reaction is complete (as determined by TLC), work up the reaction promptly.
-
Purification losses: Significant loss of product can occur during workup and purification. Ensure proper pH adjustment during acidification to precipitate the product fully.[8] Recrystallization is a common purification method, and choosing an appropriate solvent system is crucial to minimize losses.[8][10]
-
-
Experimental Protocol: General Procedure for Base-Mediated Cyclization
-
Dissolve the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[1]
-
Heat the reaction mixture to reflux for the specified time (typically 2-4 hours), monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3-6 to precipitate the 1,2,4-triazole-3-thiol.[1][8]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified 1,2,4-triazole-3-thiol.[8][11]
Q2: I am observing an unexpected byproduct in my reaction mixture. How can I identify and minimize its formation?
A2: The formation of isomeric byproducts is a known challenge in the synthesis of heterocyclic compounds.[12] In the case of 1,2,4-triazole-3-thiol synthesis from acylthiosemicarbazides, the primary isomeric byproduct is often a 1,3,4-thiadiazol-2-amine derivative.[9]
Identification and Mitigation:
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 1,2,4-triazole-3-thiol and the 1,3,4-thiadiazole-2-amine. The chemical shifts of the protons on the heterocyclic rings will be significantly different.[9]
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the byproduct, which will be identical to the desired product.
-
-
Minimizing Byproduct Formation:
-
Reaction Conditions: The choice of cyclization agent can influence the regioselectivity of the reaction. While basic conditions typically favor the formation of the 1,2,4-triazole, acidic conditions can sometimes lead to the 1,3,4-thiadiazole.[5]
-
Starting Material Purity: Ensure the purity of the starting thiosemicarbazide, as impurities can potentially lead to unforeseen side reactions.
-
Caption: Potential for byproduct formation during cyclization.
Q3: My purified 1,2,4-triazole-3-thiol product has a broad melting point or appears impure by TLC. What are the best purification strategies?
A3: Achieving high purity is critical, especially for compounds intended for biological screening.
Purification Techniques:
-
Recrystallization: This is the most common and often most effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for 1,2,4-triazole-3-thiols include ethanol, water, or mixtures thereof.[8][11] Experiment with different solvent systems to find the optimal one for your specific derivative.
-
-
Column Chromatography: For compounds that are difficult to purify by recrystallization, column chromatography can be employed.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. The polarity of the eluent should be adjusted to achieve good separation of the desired product from impurities. For highly polar compounds, reverse-phase chromatography might be a better option.[13]
-
-
Acid-Base Extraction: The thiol group of the 1,2,4-triazole-3-thiol is acidic and can be deprotonated by a base.[10] This property can be exploited for purification.
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the deprotonated triazole into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer to precipitate the purified 1,2,4-triazole-3-thiol.
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the cyclization step?
A: The base plays a crucial role in facilitating the intramolecular cyclization. It deprotonates one of the nitrogen atoms of the thiosemicarbazide, creating a nucleophile that then attacks the carbonyl carbon, leading to ring closure.
Q: Can I use a different base than sodium hydroxide?
A: Yes, other bases such as potassium hydroxide, sodium carbonate, or potassium carbonate can also be used.[6] The choice of base may affect the reaction rate and yield, and optimization may be necessary for your specific substrate.
Q: My 1,2,4-triazole-3-thiol is an oil, not a solid. What should I do?
A: The physical state of the final product can depend on the substituents on the triazole ring. If you expect a solid but obtain an oil, it could be due to the presence of impurities that are depressing the melting point.[13] Further purification, as described in the troubleshooting section, is recommended. If the pure compound is indeed an oil at room temperature, it can be characterized as such.
Q: How can I confirm the structure of my synthesized 1,2,4-triazole-3-thiol?
A: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H and ¹³C NMR: Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
IR Spectroscopy: Can confirm the presence of key functional groups, such as N-H and C=S (thione) or S-H (thiol) stretches.
-
Mass Spectrometry: Determines the molecular weight of the compound.
Data Summary Table
| Base | Typical Concentration | Solvent | Typical Reaction Time | Reported Yield Range | Reference |
| Sodium Hydroxide | 2N | Water/Ethanol | 2-4 hours | 72-81% | [6][8] |
| Potassium Hydroxide | 10% | Water | Varies | High | [14] |
| Sodium Carbonate | Varies | Varies | Varies | Moderate to High | [6] |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health. Available from: [Link]
-
Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers. Available from: [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available from: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... PubMed. Available from: [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. MDPI. Available from: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available from: [Link]
-
Synthesis of 1,2,4 Triazole Compounds. ISRES Publishing. Available from: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available from: [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. Available from: [Link]
-
Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.minia.edu.eg [med.minia.edu.eg]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement for 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for improving the aqueous solubility of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol for biological assays. This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with this promising, yet poorly soluble, compound class.
Frequently Asked Questions (FAQs)
Q1: What is 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and why is it interesting?
5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The core triazole ring acts as a versatile pharmacophore that can be modified to improve selectivity and interaction with biological targets.[4] The thiol (-SH) group, in particular, is a key functional handle that can be involved in target binding and can also be used for further chemical modification.[5]
Q2: Why is the solubility of this compound a critical issue for my biological assays?
Poor aqueous solubility is a major hurdle in drug discovery and development, affecting an estimated 40% of marketed drugs and up to 90% of new chemical entities.[6][7] For 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, which possesses multiple aromatic rings (phenyl and phenoxy groups), the molecule is inherently hydrophobic (lipophilic), leading to low solubility in aqueous buffers and cell culture media.
This presents several critical problems in experimental settings:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to inaccurate measurements of biological activity (e.g., IC50, EC50).[8]
-
Assay Artifacts: Compound precipitation can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by causing light scattering.
-
Poor Bioavailability: In in vivo studies, poor solubility leads to low and variable absorption, hindering the translation of in vitro results.[9]
-
Irreproducible Results: Inconsistent solubility between experiments can lead to high variability and a lack of reproducibility.
Q3: What structural features of the molecule contribute to its poor solubility?
The solubility of a molecule is a balance between its ability to interact with itself (crystal lattice energy) and its ability to interact with the solvent (solvation energy).
-
Hydrophobic Character: The phenyl and phenoxymethyl groups are large, non-polar moieties that resist favorable interactions with polar water molecules.
-
Thiol Group (Thione Tautomer): The 1,2,4-triazole-3-thiol core can exist in a thiol-thione tautomerism. The thiol (-SH) group is weakly acidic. Its protonated form is less polar than its deprotonated thiolate (-S⁻) form. This acidity is key to solubility manipulation via pH.
Troubleshooting Guide: From Precipitation to Solution
This section is designed to address the most common issues encountered when preparing solutions of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol for biological experiments.
Scenario 1: My compound won't dissolve in my aqueous buffer at all.
Q: I'm trying to dissolve the powdered compound directly into PBS or cell culture media, but it just sits at the bottom. What is the first and most critical step I'm missing?
A: You must first prepare a high-concentration stock solution in an appropriate organic solvent.
The strong intermolecular forces in the compound's crystal lattice must be overcome. Water is often not a powerful enough solvent to do this for highly hydrophobic molecules. Dimethyl sulfoxide (DMSO) is the industry-standard choice for an initial stock solution due to its strong solubilizing power for a wide range of organic molecules.[8]
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of your compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add a calculated volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the final DMSO percentage in your assay.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Scenario 2: My DMSO stock is clear, but the compound precipitates when I dilute it into my final assay medium.
Q: I've successfully made a 20 mM stock in DMSO. However, when I add it to my cell culture medium to get a final concentration of 20 µM, the solution becomes cloudy. What should I do next?
A: This is a very common problem indicating that the aqueous solubility limit has been exceeded. A systematic approach is required to find a suitable formulation. The first step is always to check your final solvent concentration.
Step 1: Verify and Minimize Final DMSO Concentration
High concentrations of DMSO can be toxic to cells.[10] While tolerance is cell-line specific, a general rule is to keep the final concentration below 0.5%, and ideally at or below 0.1%.[11][12][13]
| Stock Conc. (in 100% DMSO) | Dilution Factor for 10 µM Final | Final DMSO Conc. | Recommendation |
| 1 mM | 1:100 | 1.0% | Too high for most sensitive assays |
| 10 mM | 1:1000 | 0.1% | Generally safe |
| 20 mM | 1:2000 | 0.05% | Excellent |
| 50 mM | 1:5000 | 0.02% | Ideal |
If your final DMSO concentration is acceptable but precipitation still occurs, proceed to the following formulation strategies.
Caption: Systematic workflow for troubleshooting compound precipitation.
Strategy A: pH Adjustment
Causality: The solubility of ionizable compounds is highly dependent on pH.[14] The thiol group of your compound is weakly acidic. By raising the pH of the solution above the pKa of the thiol group, you deprotonate it to form the more polar (and thus more water-soluble) thiolate anion.[]
Caption: Thiol-thiolate equilibrium as a function of pH.
-
Prepare Buffers: Make a series of biologically compatible buffers (e.g., phosphate or Tris-based) across a pH range (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5).
-
Spike Compound: Add a small, consistent aliquot of your DMSO stock solution to each buffer to achieve the desired final concentration.
-
Observe: Vortex each tube and let it equilibrate for 30 minutes at room temperature. Visually inspect for precipitation or turbidity. You can quantify this using a nephelometer or by measuring absorbance at ~600 nm.
-
Select pH: Choose the lowest pH that maintains solubility and is compatible with your assay's requirements.
Considerations:
-
Assay Compatibility: Ensure the chosen pH does not adversely affect cell health or enzyme activity. Most cell cultures are maintained around pH 7.2-7.4.
-
Compound Stability: Extreme pH values can sometimes lead to compound degradation.
Strategy B: Using Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16][17] This makes the environment more favorable for hydrophobic molecules, thereby increasing solubility.[17][18]
| Co-solvent | Typical Final Conc. | Notes |
| Ethanol | 1-5% | Commonly used, but can be toxic at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, often used in formulations. |
| Glycerol | 1-20% | Very low toxicity, but can increase viscosity. |
Protocol: Prepare your final dilution buffer with the desired percentage of the co-solvent before adding the DMSO stock of your compound. Test a range of co-solvent concentrations to find the minimum required for solubilization.
Strategy C & D: Surfactants and Cyclodextrins
For particularly challenging compounds, more advanced formulation techniques involving excipients may be necessary.
Causality (Surfactants): Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[19] The hydrophobic tails form a core that can encapsulate your compound, while the hydrophilic heads face the aqueous environment, creating a stable, soluble nanoparticle.[20]
Causality (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a soluble inclusion complex.[23] This masks the hydrophobic nature of the drug from the aqueous solvent.[21][24]
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
| Excipient Type | Example | Typical Final Conc. | Notes |
| Non-ionic Surfactant | Polysorbate 20 (Tween® 20) | 0.01 - 0.1% | Widely used, low cell toxicity. Must be above CMC. |
| Non-ionic Surfactant | Polysorbate 80 (Tween® 80) | 0.01 - 0.1% | Effective for many lipophilic compounds. |
| Non-ionic Surfactant | Poloxamer 188 | 0.01 - 0.1% | A block co-polymer with low toxicity.[20] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | High solubility and low toxicity.[25] |
| Cyclodextrin | Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | 1-10% (w/v) | Anionic derivative, excellent for parenteral formulations.[24] |
-
Prepare CD Solution: Dissolve the required amount of cyclodextrin (e.g., HP-β-CD) in your final assay buffer to make a stock solution (e.g., 10% w/v).
-
Add Compound: Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer.
-
Equilibrate: Vortex the mixture and allow it to equilibrate. Shaking overnight at room temperature can sometimes improve complexation efficiency.
-
Filter (Optional but Recommended): To ensure you have a true solution, filter the final formulation through a 0.22 µm syringe filter to remove any non-encapsulated compound or micro-precipitates.
Crucial Final Step: Validate Your Assay Controls!
Whichever method you choose, you must run a "vehicle control" in your assay. This control should contain the exact same concentration of DMSO, co-solvents, surfactants, or cyclodextrins as your test samples, but without the compound. This is essential to confirm that the formulation itself does not affect the biological outcome of your experiment.
References
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Institutes of Health (NIH).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Available at: [Link]
-
Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. (2025). ResearchGate. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Available at: [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Cosolvent. (n.d.). Wikipedia. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. Available at: [Link]
-
Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Available at: [Link]
-
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Available at: [Link]
-
Compexation of poorly water soluble drug with cyclodextrin. (2024). LinkedIn. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Available at: [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
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- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in Solution
Introduction: Welcome to the technical support guide for 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, but the thiol moiety introduces specific stability challenges that can impact experimental reproducibility and data integrity.[1][2][3] This guide provides in-depth, field-proven insights and actionable protocols to ensure the reliability of your research. While specific data for the phenoxymethyl-substituted variant is limited, the principles outlined here are derived from extensive studies on closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and are directly applicable.
Part 1: Fundamental Chemical Properties Governing Stability
This section addresses the core chemical characteristics of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol that are critical to understanding its behavior in solution.
Q1: What is the most important structural feature of this compound that influences its stability?
A: The paramount feature is the thiol-thione tautomerism . The molecule does not exist exclusively as the thiol (-SH) form but is in a dynamic equilibrium with its thione (C=S) tautomer. For most 3-mercapto-1,2,4-triazoles, the thione form is predominant in solid and solution states.[4] This equilibrium is critical because the two forms have different reactivities. The thiol form is more susceptible to certain types of oxidation, while the thione form's reactivity is centered on the sulfur atom's nucleophilicity. Understanding this duality is the first step in controlling the compound's stability.
Caption: Thiol-Thione Tautomeric Equilibrium.
Q2: What are the primary degradation pathways I should be aware of?
A: The primary degradation pathways stem from the reactivity of the sulfur atom. You must be vigilant for two main processes:
-
Oxidation to Disulfide: This is the most common degradation route. In the presence of oxygen or other oxidizing agents, two thiol molecules can couple to form a disulfide-bridged dimer. This dimerization leads to a loss of the parent compound and can result in the formation of precipitates or unexpected peaks in analytical chromatograms.
-
Oxidative Cleavage: Under harsher oxidative conditions (e.g., presence of strong oxidants like bromine or chlorine), the carbon-sulfur bond can be cleaved.[5] This is a more destructive pathway that leads to the formation of 3-unsubstituted or 3-halogenated triazoles and sulfonic acids, fundamentally altering the core structure.[5]
Caption: Primary Degradation Pathways for Triazole-3-thiols.
Part 2: Frequently Asked Questions (FAQs) on Solution Stability
Q3: How does pH affect the stability of my compound in solution?
A: pH is a critical factor. The stability of triazole-thiols is significantly pH-dependent.
-
Acidic Conditions (pH 3-6): The compound exhibits good short-term stability.[4] The aromatic 4H-1,2,4-triazole ring is generally resistant to cleavage under mild acidic conditions.[4] This is why acidification is often used to precipitate these compounds during synthesis. However, prolonged exposure, especially at elevated temperatures, can still lead to slow degradation.[4]
-
Neutral Conditions (pH ~7): Stability can be compromised. The concentration of the deprotonated, highly nucleophilic thiolate anion increases, making the compound more susceptible to oxidation into the disulfide dimer, especially in the presence of dissolved oxygen.
-
Alkaline Conditions (pH > 8): Stability is generally poor. The thiol group will be significantly deprotonated to the thiolate form. This species is rapidly oxidized by atmospheric oxygen. Solutions will likely show significant degradation in a short period.
For long-term storage, a slightly acidic to neutral pH (5-7) is often a necessary compromise, but it must be validated for your specific experimental timeframe.[4][6]
Q4: What is the recommended solvent for dissolving and storing the compound?
A: The choice of solvent is crucial and depends on the intended use (stock solution vs. working solution).
-
For Stock Solutions (High Concentration, Long-Term Storage): Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents readily dissolve the compound and minimize proton-transfer-related degradation pathways. Always use high-purity, anhydrous grade solvents.
-
For Working Solutions (Aqueous Buffers): Prepare these fresh whenever possible from a frozen aprotic stock solution.[4] If aqueous solutions must be used, deoxygenate the buffer by sparging with nitrogen or argon before adding the compound. The presence of water and dissolved oxygen is a primary driver of degradation.[7] The choice of solvent can significantly impact reaction kinetics.[8][9][10]
Q5: What are the optimal storage conditions (temperature, light) for solutions?
A: To maximize shelf-life, adhere to the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C .[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] Photons can provide the activation energy for oxidative processes.
-
Atmosphere: For maximum stability, especially for aqueous solutions, storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent air oxidation.
Q6: I'm observing a loss of activity/potency in my stored solution. What could be the cause?
A: A loss of activity is almost certainly due to chemical degradation. The most likely culprit is the oxidation of the thiol group into an inactive disulfide dimer . This reduces the concentration of the active monomeric species available to interact with its biological target. Other possibilities include further oxidative cleavage or reaction with components in your assay medium. Verifying the purity of the aged solution via HPLC or LC-MS is the definitive diagnostic step.
Part 3: Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common stability-related issues.
Caption: Troubleshooting Workflow for Stability Issues.
Part 4: Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation and Storage
This protocol minimizes degradation during routine preparation.
-
Weighing: Weigh the solid 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture and oxygen.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber microcentrifuge tubes or vials. The volume of each aliquot should be appropriate for a single experiment.
-
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Storage: Immediately place the labeled aliquots in a -20°C or -80°C freezer for long-term storage.
-
Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Use it for the experiment and discard any unused portion. Do not refreeze.
Protocol 2: A General Protocol for Assessing Solution Stability via HPLC
This protocol allows you to determine the stability of the compound under your specific experimental conditions (e.g., in an aqueous assay buffer). This is a self-validating system based on established guidelines for stability testing.[11][12]
-
Objective: To determine the percentage of the parent compound remaining after incubation at a specific temperature and time in a chosen solvent/buffer.
-
Materials:
-
Aliquoted DMSO stock of the compound.
-
The test buffer/solvent (e.g., PBS, pH 7.4).
-
HPLC system with a suitable C18 column and detector (e.g., UV at 254 nm).
-
Incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Procedure: a. Prepare t=0 (Baseline) Sample: i. Dilute the DMSO stock solution into your test buffer to the final working concentration. ii. Immediately inject this sample onto the HPLC. iii. Record the peak area of the parent compound. This is your 100% reference value. b. Prepare Test Samples: i. Prepare an identical solution as in step 3a. ii. Place this solution in the incubator at the desired temperature. c. Time-Point Analysis: i. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test sample and inject it onto the HPLC. ii. Record the peak area of the parent compound and note the appearance of any new peaks (degradants).
-
Data Analysis: a. For each time point, calculate the percentage of the parent compound remaining: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100 b. Plot % Remaining versus Time. c. Acceptance Criteria: Define what constitutes stability for your application. A common threshold is no more than a 5-10% loss of the parent compound over the experimental duration.
Part 5: Data Summary Table
This table summarizes the key recommendations for handling and storing 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol solutions.
| Parameter | Recommendation for Stock Solutions (e.g., 10 mM) | Recommendation for Aqueous Working Solutions | Rationale & Key Considerations |
| Solvent | Anhydrous DMSO or DMF | Assay-specific buffer; prepare fresh | Aprotic solvents prevent hydrolysis and are suitable for freezing. Aqueous buffers promote oxidation.[7] |
| pH | Not applicable (aprotic solvent) | Slightly acidic (pH 5-6) is generally most stable. | Avoid alkaline pH, which promotes rapid oxidation of the deprotonated thiolate.[6] |
| Temperature | -20°C to -80°C | Use immediately; if short-term storage is needed, 2-8°C. | Low temperatures drastically slow degradation kinetics.[4] |
| Atmosphere | Standard (sealed vial) | Deoxygenate buffer; store under inert gas (N₂/Ar) | Minimizes the primary degradation pathway: oxidation by atmospheric O₂. |
| Light | Store in amber vials or protect from light | Protect from light during experiment | Prevents photo-initiated degradation. |
| Shelf-Life | Months to >1 year (if properly stored) | Hours (must be empirically determined) | Stability in aqueous media is the key experimental variable to determine. |
References
- Journal of the Chemical Society C: Organic. (n.d.). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. RSC Publishing.
- BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
- Request PDF. (n.d.). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- Toyo'oka, T. (2009). Recent advances in separation and detection methods for thiol compounds in biological samples.
- OUCI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Hogg, P. J. (2011). Quantification of Thiols and Disulfides. Methods in Enzymology, 490, 145-162.
- Ghanbari, M., et al. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(13), 2580-2590.
- RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Regioselectivity of Thiol-Ene Additions.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
- NIH. (2022).
- ResearchGate. (n.d.).
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).
- van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
- Gómez-Rioja, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Clinical Chemistry and Laboratory Medicine (CCLM), 57(12), 1843-1851.
- A protocol for testing the stability of biochemical analytes. Technical document. (2019).
Sources
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of thiols in an aqueous process flavoring [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol for testing the stability of biochemical analytes. Technical document | Semantic Scholar [semanticscholar.org]
"how to avoid by-product formation in Pellizzari-type reactions for triazoles".
A Senior Application Scientist's Guide to Minimizing By-Product Formation
Welcome to the technical support center for Pellizzari-type reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this classical reaction for the synthesis of 1,2,4-triazoles. As a foundational method in heterocyclic chemistry, the Pellizzari reaction offers a direct route to valuable triazole scaffolds.[1][2][3][4] However, its typically harsh reaction conditions—often requiring temperatures exceeding 200°C—can lead to significant challenges, most notably the formation of difficult-to-separate by-products.[1][5][6]
This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to explain the causality behind common experimental issues and provide robust, validated protocols to enhance the yield and purity of your target 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pellizzari reaction?
The Pellizzari reaction is the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[2][5] The mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a sequence of intramolecular cyclization and dehydration steps, ultimately eliminating two molecules of water to form the stable aromatic 1,2,4-triazole ring.[1][5]
Caption: General mechanism of the Pellizzari reaction.
Q2: What is the primary cause of by-product formation in unsymmetrical Pellizzari reactions?
When the acyl groups of the amide (R) and the acylhydrazide (R') are different (R ≠ R'), the single most significant challenge is the acyl group interchange that occurs at high temperatures.[1][2][7] This scrambling of acyl groups leads to the formation of a thermodynamic mixture of three different triazole products:
-
Desired Unsymmetrical Product: 3-R-5-R'-1,2,4-triazole
-
Symmetrical By-product 1: 3,5-di-R-1,2,4-triazole
-
Symmetrical By-product 2: 3,5-di-R'-1,2,4-triazole
This side reaction dramatically reduces the yield of the desired compound and introduces significant purification challenges, as the three triazoles often have very similar polarities.[1][6] At temperatures above 250°C, transamination can also occur, further complicating the product mixture.[6]
Caption: By-product formation in unsymmetrical Pellizzari reactions.
Q3: Are there modern alternatives to conventional heating for this reaction?
Yes. Microwave-assisted synthesis has emerged as a highly effective alternative to traditional oil-bath heating.[1][5] Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[1] This significant reduction in exposure to high temperatures often leads to higher yields and, crucially, can minimize the extent of acyl interchange and thermal decomposition, resulting in a cleaner reaction profile.[6]
Troubleshooting Guide: Optimizing Your Pellizzari Reaction
This guide addresses the most common issues encountered during Pellizzari reactions, providing probable causes and actionable solutions.
Table 1: Troubleshooting Common Pellizzari Reaction Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inefficient removal of water by-product. 4. Low purity of starting materials (amide, acylhydrazide).[1][6] | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Extend the reaction time, monitoring progress by TLC or LC-MS. 3. If conducting in a solvent, consider using a Dean-Stark trap to remove water. 4. Ensure starting materials are pure and thoroughly dried before use.[1] |
| Formation of Isomeric Mixture (in unsymmetrical reactions) | 1. High reaction temperature promoting acyl interchange.[1][2][6] 2. Prolonged reaction times at elevated temperatures.[1] | 1. Optimize Temperature: Find the lowest possible temperature that allows for a reasonable reaction rate.[6] 2. Use Microwave Synthesis: Significantly reduce heating time to minimize acyl scrambling.[1][6] 3. Synthetic Design: If possible, redesign the synthesis to be symmetrical (R=R') to inherently avoid this issue.[1][6] |
| Complex Reaction Mixture with Unidentified By-products | 1. Decomposition of starting materials or the triazole product at high temperatures.[1][6] 2. Side reactions involving other sensitive functional groups on the R and R' substituents.[6] | 1. Lower the reaction temperature.[1][6] 2. Protect sensitive functional groups on your substrates before subjecting them to the harsh reaction conditions.[6] 3. Analyze the crude mixture by LC-MS to identify the molecular weights of by-products, which can help elucidate their structures.[6] |
| Difficulty in Purification | 1. Similar polarities of the desired product and isomeric by-products.[1][6] 2. Co-crystallization of the product mixture.[6] | 1. Column Chromatography: Utilize a carefully selected solvent system, possibly with gradient elution, for separation.[1] 2. HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) can be highly effective for isolating closely related isomers.[1][6] 3. Recrystallization: Experiment with different solvents to attempt selective precipitation of one isomer.[6] |
Workflow for Troubleshooting Pellizzari Reactions
Caption: A decision workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical)
This protocol for a symmetrical reaction avoids the issue of isomeric by-products and serves as a good baseline for optimizing reaction conditions.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., diphenyl ether) or perform neat
-
Ethanol (for trituration/recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[6]
-
If performing the reaction neat, begin heating the solid mixture under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours. Monitor the reaction's progress periodically by TLC (Thin Layer Chromatography).[1]
-
Once the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. The product will solidify.
-
Triturate the resulting solid with ethanol to remove impurities.[1]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1][6]
-
Confirm the product's identity and purity via NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis, which is particularly advantageous for unsymmetrical reactions.
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq, 0.005 mol)
-
Substituted Nitrile (1.1 eq, 0.0055 mol)
-
Potassium Carbonate (K₂CO₃, 1.1 eq, 0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, the substituted nitrile, and potassium carbonate.[1]
-
Add 10 mL of n-butanol to the vial and seal it securely.[1]
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[1] (Note: Temperature and time are starting points and should be optimized for specific substrates).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can typically be collected by simple filtration, as it is often insoluble in n-butanol at room temperature.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |
| Temperature | 220-250°C | Typically lower, e.g., 150°C | Reduces thermal decomposition and side reactions.[6] |
| Reaction Time | 2-4 hours | Minutes to 2 hours | Higher throughput; less time for by-product formation.[1][5] |
| Typical Yields | Often modest to good | Generally good to excellent | Improved efficiency.[1][5] |
| Energy Profile | Slow, bulk heating | Rapid, direct molecular heating | More efficient and uniform heating.[1] |
| By-products | Higher potential for isomers and decomposition | Often results in a cleaner reaction profile | Easier purification, higher purity.[6] |
Protocol 3: Analysis of Reaction Mixture by HPLC
This protocol is essential for assessing the success of an unsymmetrical reaction by quantifying the desired product versus isomeric by-products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is a standard choice for separating 1,2,4-triazole derivatives.[1][6]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the crude reaction mixture in a suitable solvent like acetonitrile or methanol.
-
Injection: Inject a small, fixed volume (e.g., 5-10 µL) of the sample onto the HPLC column.[6]
-
Elution: Run a gradient elution method to effectively separate components of different polarities. A typical gradient might be:
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
-
Gradient: Start with a low percentage of B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes.[6]
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm) where the triazole ring absorbs UV light.
-
Analysis: The resulting chromatogram will show peaks corresponding to the different components of your mixture. By comparing retention times with authentic standards (if available) or analyzing the peak areas, you can determine the ratio of the desired product to the by-products.
References
- Benchchem.
- Grokipedia. Pellizzari reaction.
- Wikipedia. Pellizzari reaction.
- Benchchem. Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- Benchchem. Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
- SciSpace.
- Moroccan Journal of Chemistry.
- Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- LookChem. Pellizzari Reaction - Chempedia.
Sources
Technical Support Center: Optimizing Catalyst Concentration for 1,2,4-Triazole Synthesis
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst concentration. Achieving optimal catalyst loading is paramount for maximizing yield, ensuring regioselectivity, and minimizing impurities. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Part 1: Foundational Concepts in Catalysis for 1,2,4-Triazole Synthesis
This section addresses fundamental questions regarding the selection and role of catalysts in 1,2,4-triazole synthesis, providing the necessary context for fine-tuning catalyst concentration.
Q1: What are the primary classes of catalysts used in 1,2,4-triazole synthesis?
The synthesis of the 1,2,4-triazole scaffold can be achieved through various synthetic routes, often dictated by the choice of catalyst. The most prominent classes include:
-
Copper-Based Catalysts: Copper catalysts, such as Copper(II) acetate (Cu(OAc)₂), Copper(II) bromide (CuBr₂), and specialized complexes like [phen-McM-41-CuBr], are widely employed.[1][2][3] They are effective for various reactions, including the one-pot synthesis from nitriles and hydroxylamine or the oxidative cyclization of amidines.[1][3]
-
Silver-Based Catalysts: Silver(I) salts are particularly valuable for their ability to control regioselectivity, especially in [3+2] cycloaddition reactions of isocyanides with diazonium salts.[1][4]
-
Metal-Free Catalysts: In an effort to develop more sustainable and cost-effective methods, metal-free catalytic systems have gained traction. These can include iodine, which catalyzes the reaction between hydrazones and amines, or the use of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) in specific cyclization reactions.[1][5] Perchloric acid supported on silica gel (HClO₄-SiO₂) has also been used as a recyclable catalyst.[1][6]
-
Other Metal Catalysts: While less common, other transition metals can be used. For instance, palladium/copper bimetallic systems have been used for the synthesis of related triazole isomers.[3]
Q2: How does the choice of catalyst fundamentally alter the reaction outcome, particularly regioselectivity?
The catalyst is not merely a rate accelerator; it is often the directing group that determines the final structure of the triazole ring. A classic example is the [3+2] cycloaddition of isocyanides with diazonium salts.[1]
-
Using a Copper(II) catalyst in this reaction selectively yields 1,5-disubstituted 1,2,4-triazoles .[1][4]
-
Switching to a Silver(I) catalyst with the same starting materials directs the reaction to produce 1,3-disubstituted 1,2,4-triazoles , often in high yield.[1][4][5]
This catalyst-dependent regioselectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of specific isomers by simply changing the metal catalyst.[4][5] The underlying cause relates to how the metal center coordinates with the reactants, influencing the orbital interactions during the key cycloaddition step.
Part 2: Troubleshooting Guide for Catalyst Concentration
This section provides direct, actionable advice for common experimental issues related to catalyst concentration.
Q3: My reaction is sluggish or stalling. Should I simply increase the catalyst concentration?
While intuitively it seems that more catalyst should lead to a faster reaction, this is not always the optimal solution.
Causality: A slow reaction is often a sign that the catalytic cycle is inefficient. This could be due to insufficient active catalyst, but it can also be caused by catalyst deactivation, poor solubility of the catalyst, or the presence of inhibiting impurities in the starting materials or solvent.
Troubleshooting Steps:
-
Verify Reactant Quality: Ensure starting materials and solvents are pure and anhydrous, as required by the specific reaction. Impurities can poison the catalyst.
-
Incremental Increase: Instead of a large increase, try raising the catalyst loading in small increments (e.g., from 5 mol% to 7.5 mol%, then 10 mol%). Monitor the reaction progress by TLC or LC-MS.
-
Consider Temperature: A modest increase in reaction temperature can sometimes be more effective than increasing catalyst load and may prevent the formation of side products associated with high catalyst concentrations.[7]
-
Evaluate Catalyst Solubility: Ensure the chosen catalyst is soluble in the reaction solvent at the operating temperature. If not, consider a different solvent or a catalyst with more suitable ligands.
Q4: My reaction yield is low despite complete consumption of the starting material. How is catalyst concentration implicated?
Low yield in the presence of full starting material conversion often points to the formation of soluble side products or degradation of the desired product.
Causality: Excessively high catalyst concentrations can lead to unwanted side reactions. For example, the catalyst might promote the decomposition of the product, or it may catalyze a parallel reaction pathway that consumes the intermediate species, leading to impurities instead of the desired 1,2,4-triazole.
Troubleshooting Steps:
-
Reduce Catalyst Loading: The first step is to systematically decrease the catalyst concentration. Run parallel reactions with loadings below your current level (e.g., 10 mol%, 5 mol%, 2.5 mol%) to see if the yield improves.
-
Analyze the Crude Mixture: Use LC-MS or NMR on the crude reaction mixture to identify the major byproducts. Understanding their structure can provide clues about the side reactions being promoted by the catalyst.
-
Control the Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the product is formed, a high catalyst load might contribute to its degradation. Monitor the reaction and quench it as soon as it reaches optimal conversion.[7]
Experimental Protocol: Screening for Optimal Catalyst Concentration
This protocol outlines a systematic approach to determine the ideal catalyst loading for a given reaction.
-
Setup: Arrange a series of identical reaction vials. For this example, we will screen a Cu(OAc)₂-catalyzed reaction.
-
Reagents: Prepare a stock solution of your limiting starting material, the other reactant(s), base, and solvent. This ensures consistency across all reactions.
-
Catalyst Addition: To each vial, add a different molar percentage of the catalyst. A good screening range would be: 1 mol%, 2.5 mol%, 5 mol%, 10 mol%, and 15 mol%. Also include a control reaction with 0 mol% catalyst.
-
Reaction Execution: Add the stock solution of reactants to each vial, ensuring the final volume and concentrations of all components other than the catalyst are identical. Place all vials in a heating block at the desired temperature and stir.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze by a quantitative method like LC-MS (using an internal standard) or qNMR to determine the yield of the product and the consumption of the starting material.
-
Analysis: Plot the yield against both catalyst concentration and time. The optimal concentration is the one that gives the highest yield in a reasonable amount of time without significant byproduct formation.
Q5: How can catalyst concentration be adjusted to improve poor regioselectivity?
While the choice of catalyst is the primary driver of regioselectivity, the concentration can sometimes influence the ratio of isomers, especially if competing catalytic cycles are at play.
Causality: At very high concentrations, a catalyst might aggregate or form different active species than at lower concentrations. These different species could have altered steric or electronic properties, leading to a loss of selectivity. Alternatively, a competing, uncatalyzed or impurity-catalyzed background reaction might become more prominent if the primary catalyst concentration is too low.
Troubleshooting Steps:
-
Confirm Catalyst Purity: First, ensure the regiochemical impurity is not a result of a contaminated catalyst (e.g., a copper catalyst contaminated with silver).
-
Screen a Range of Concentrations: As with yield optimization, perform a screening experiment and carefully analyze the isomeric ratio at each concentration using NMR or a calibrated LC method.
-
Re-evaluate the Catalyst Choice: If varying the concentration does not significantly improve regioselectivity, the issue lies with the catalyst system itself. For reactions like the cycloaddition of isocyanides and diazonium salts, the most effective solution is to switch the catalyst entirely (e.g., from Cu(II) to Ag(I)) to target the desired isomer.[4]
Data Summary: Typical Catalyst Loading Ranges
The table below provides general starting points for catalyst concentrations in various 1,2,4-triazole syntheses. Note that these are starting points and optimal conditions will be substrate-dependent.
| Catalyst System | Reaction Type | Typical Loading (mol%) | Reference |
| Cu(OAc)₂ | Nitriles + Hydroxylamine | 5 - 10 | [1] |
| Cu(II) Salts | Aryl Diazonium Salts + Isocyanides | 10 | [5][8] |
| Ag(I) Salts | Aryl Diazonium Salts + Isocyanides | 5 - 10 | [1][4] |
| Iodine | Hydrazones + Amines | 10 - 20 | [5] |
| [phen-McM-41-CuBr] | Amides + Nitriles | 1 - 5 | [3] |
| HClO₄-SiO₂ | Amidrazones + Anhydrides | 5 - 10 | [6] |
References
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. (2025). Benchchem.
- Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Scheme 26. Different isomeric forms of 1,2,4-triazole. (n.d.).
- Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Organic Chemistry Frontiers (RSC Publishing).
- Common challenges in the synthesis of 1,2,4-triazole deriv
- An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. (2025). Benchchem.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
- Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Deriv
- Reaction condition optimization for 1H-1,2,4-triazole deriv
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Purity in Triazole-Thiol Synthesis through Modified Work-Up Procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for increasing the purity of triazole-thiols during post-synthesis work-up. The inherent reactivity and potential for side-product formation in triazole synthesis necessitate robust purification strategies. This document offers a structured, problem-solving approach based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude triazole-thiol product?
Common impurities can include unreacted starting materials (e.g., thiosemicarbazides, carboxylic acids, or their derivatives), partially reacted intermediates, and byproducts from side reactions.[1] The specific impurities will largely depend on the synthetic route employed. For instance, in syntheses involving cyclization of acylthiosemicarbazides, residual starting materials and oxidized disulfide byproducts are often observed. In copper-catalyzed reactions, residual copper salts can be a significant impurity.[1]
Q2: My triazole-thiol is highly polar. How does this affect my purification strategy?
Highly polar compounds can be challenging to purify using standard silica gel chromatography, often leading to poor separation and streaking of the product on the column.[1] For such compounds, consider alternative techniques like reverse-phase chromatography (C18) or recrystallization from polar solvents. Acid-base extraction can also be a powerful tool for isolating polar, acidic triazole-thiols from less polar impurities.
Q3: I observe a low or no product yield after an acidic work-up. What could be the cause?
While many protocols utilize acidification to precipitate the triazole-thiol product, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to degradation of some triazole-thiols.[2] The triazole ring may undergo hydrolysis under strenuous acidic conditions.[2] It is crucial to perform the acidification at low temperatures (e.g., in an ice bath) and to isolate the precipitated product promptly.[2]
Q4: My purified triazole-thiol appears as an oil instead of a solid. How can I induce crystallization?
"Oiling out" is a common issue, often caused by the presence of impurities that depress the melting point of the compound.[1] To induce crystallization, try re-dissolving the oil in a minimal amount of a suitable hot solvent and then slowly cooling the solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation. Seeding the solution with a small crystal of the pure compound, if available, is also a highly effective method.
Troubleshooting Guides: Enhancing Purity through Modified Work-Up Protocols
This section provides detailed, step-by-step procedures to address specific purity challenges encountered during the work-up of triazole-thiols.
Issue 1: Persistent Unreacted Starting Materials and Soluble Impurities
Solution: A modified acid-base extraction protocol can effectively separate the acidic triazole-thiol from neutral or basic impurities. The thiol group in triazole-thiols is acidic and will be deprotonated by a base to form a water-soluble salt.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution (e.g., 1M NaOH).[4] The triazole-thiol will transfer to the aqueous layer as its salt.
-
Separation: Separate the aqueous layer from the organic layer, which contains the neutral and basic impurities.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl, concentrated HCl) until the triazole-thiol precipitates out.[5][6] It is crucial to monitor the pH to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.[5]
Diagram of the Modified Acid-Base Extraction Workflow:
Caption: Workflow for purifying triazole-thiols via acid-base extraction.
Issue 2: Colored Impurities and Minor Byproducts
Solution: Recrystallization is a powerful technique for removing small amounts of impurities and improving the crystalline form of the final product. The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the triazole-thiol sparingly at room temperature but have high solubility at an elevated temperature. Common solvents for triazole-thiols include water, ethanol, isopropanol, and mixtures of solvents like dichloromethane/dimethylformamide.[5][7][8]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude triazole-thiol until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.[9] Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified product.
Table 1: Common Recrystallization Solvents for Triazole-Thiols
| Solvent System | Typical Applications | Reference |
| Boiling Water | Simple, unsubstituted triazole-thiols | [5] |
| Ethanol | Substituted triazole-thiols | [1][10] |
| Isopropanol | Substituted triazole-thiols | [8] |
| Dichloromethane/Dimethylformamide | Triazole-thiol amic acids | [7] |
Issue 3: Removal of Residual Metal Catalysts
Solution: For syntheses employing metal catalysts (e.g., copper in "click chemistry"), residual metal ions can contaminate the final product. A wash with a chelating agent can effectively remove these impurities.[1]
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash with Chelating Agent: Wash the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a saturated aqueous solution of ammonium chloride.
-
Separation: Separate the organic layer.
-
Further Washing: Wash the organic layer with water and then with brine to remove any remaining chelating agent and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the metal-free product.
Purity Assessment
After purification, it is essential to assess the purity of the triazole-thiol. The following analytical techniques are commonly employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.[5]
References
-
Organic Syntheses Procedure, 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
Acid-Base Extraction. University of California, Los Angeles. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
-
Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Mansoura Journal of Medical and Pharmaceutical Research. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticancer activities of the novel synthetic compound 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol and the well-established chemotherapeutic agent, doxorubicin. By synthesizing available preclinical data, we aim to offer a comprehensive resource for researchers exploring new avenues in cancer therapy.
Introduction: The Evolving Landscape of Anticancer Agents
The quest for more effective and less toxic cancer treatments is a driving force in medicinal chemistry. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, demonstrating broad-spectrum activity against a range of solid tumors and hematological malignancies.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[2]
In this context, the exploration of novel heterocyclic compounds with potential anticancer properties has gained significant traction. Among these, the 1,2,4-triazole scaffold has emerged as a privileged structure in the design of new therapeutic agents.[3][4] The specific derivative, 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol, represents a promising candidate for further investigation. This guide will dissect the known mechanisms, present available efficacy data, and provide detailed experimental protocols to facilitate a comparative understanding of these two compounds.
Mechanisms of Action: A Tale of Two Distinct Strategies
The anticancer effects of doxorubicin and 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol arise from fundamentally different molecular interactions.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's cytotoxic effects are multifaceted and complex.[5] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[5]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks.[5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide and hydroxyl radicals that induce oxidative damage to DNA, proteins, and lipids.
These actions collectively trigger cell cycle arrest, senescence, and ultimately, apoptosis.[6]
Caption: Doxorubicin's multifaceted mechanism of action.
5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol: A More Targeted Approach?
While direct studies on 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol are limited, research on structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides valuable insights into its potential mechanism of action. Evidence suggests that these compounds may exert their anticancer effects through the modulation of key cellular signaling pathways, particularly those involving the tumor suppressor protein p53.[3][7][8]
Derivatives of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been shown to possess antiproliferative activity, with in silico models predicting their ability to disrupt the interaction between p53 and its negative regulator, MDM2.[7][8] By inhibiting this interaction, the triazole compounds could stabilize and activate p53, leading to the induction of apoptosis and cell cycle arrest.
Caption: Postulated mechanism of action for 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol.
Comparative Efficacy: A Look at the In Vitro Data
Direct comparative studies between 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol and doxorubicin are not yet available in the public domain. However, by examining the cytotoxic profiles of doxorubicin and structurally related triazole derivatives against various cancer cell lines, we can draw preliminary comparisons.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize reported IC50 values for doxorubicin and analogous 1,2,4-triazole-3-thiol derivatives.
Table 1: Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | ~0.1 - 2.5 | 24 - 72 |
| A549 | Lung Cancer | > 20 | 24 |
| HepG2 | Liver Cancer | 12.18 | 24 |
| HCT116 | Colon Cancer | ~24.30 (µg/ml) | Not Specified |
| PC3 | Prostate Cancer | ~2.64 (µg/ml) | Not Specified |
Note: IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions.[9]
Table 2: Cytotoxicity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 6h | A549 | Lung Cancer | 3.854 |
| Derivative 6h | U87 | Glioblastoma | 4.151 |
| Derivative 6h | HL60 | Leukemia | 17.522 |
Data extracted from a study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[7][8]
Table 3: Cytotoxicity of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative F10 | A549 | Lung Cancer | 1.029 |
| Derivative F10 | U87 | Glioblastoma | 5.193 |
| Derivative F10 | HL60 | Leukemia | 9.292 |
Data extracted from a study on 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol derivatives.[3][10]
From this preliminary data, it appears that certain derivatives of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold exhibit potent anticancer activity, with IC50 values in the low micromolar range against cell lines that are relatively resistant to doxorubicin (e.g., A549). This suggests a potentially different spectrum of activity and a possible advantage in overcoming certain mechanisms of drug resistance.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of in vitro anticancer studies, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol and doxorubicin) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium containing the compounds. Note: For doxorubicin, which is colored, this step is crucial to avoid interference with absorbance readings.[11][12]
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sources
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A Comparative Guide to the Antimicrobial Efficacy of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antimicrobial Agents
The relentless challenge of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Within the realm of antifungal research, the triazole class of compounds has been a cornerstone of clinical therapy for decades.[1][2] Fluconazole, a first-generation triazole, has seen widespread use; however, its efficacy is increasingly compromised by the emergence of resistant fungal strains. This has spurred the investigation of new triazole derivatives with potentially enhanced antimicrobial activity and broader spectrums.
This guide provides a comparative framework for evaluating the antimicrobial efficacy of a novel investigational compound, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, against the well-established antifungal, fluconazole. Due to the nascent stage of research on this specific phenoxymethyl-substituted triazole, direct comparative data in peer-reviewed literature is not yet available. Therefore, this document serves as a comprehensive guide for researchers to conduct a head-to-head evaluation. We will delve into the established mechanisms of action of triazoles, propose a hypothetical efficacy profile for the novel compound based on related structures, and provide detailed, field-proven experimental protocols for a robust comparative analysis.
Mechanism of Action: A Shared Pathway with Potential for Divergence
The primary mechanism of action for triazole antifungals, including fluconazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical in the ergosterol biosynthesis pathway, which is responsible for producing ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, triazoles compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5][6]
While 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol belongs to the same chemical class and is predicted to share this fundamental mechanism, structural modifications can influence its binding affinity to the target enzyme and its spectrum of activity. The presence of the phenoxymethyl group may alter the compound's lipophilicity and steric interactions within the enzyme's active site, potentially leading to enhanced potency or activity against fluconazole-resistant strains.
Caption: Proposed mechanism of action for triazole antifungals.
Comparative Antimicrobial Efficacy: A Framework for Evaluation
In the absence of direct experimental data for 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, we present a hypothetical comparative table based on the known spectrum of fluconazole and the potential enhancements that could be offered by the novel compound. This table should be populated with experimental data obtained from the protocols outlined in the subsequent sections.
| Microbial Species | Fluconazole MIC (µg/mL) | 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol MIC (µg/mL) | Interpretation |
| Candida albicans (ATCC 90028) | 0.25 - 2.0 | Experimental Data Needed | Benchmark for antifungal activity. |
| Candida glabrata (ATCC 90030) | 8.0 - 64.0 | Experimental Data Needed | Often exhibits reduced susceptibility to fluconazole. |
| Candida krusei (ATCC 6258) | Resistant (>64.0) | Experimental Data Needed | Intrinsically resistant to fluconazole. |
| Cryptococcus neoformans (ATCC 90112) | 2.0 - 16.0 | Experimental Data Needed | Important for assessing activity against encapsulated yeasts. |
| Aspergillus fumigatus (ATCC 204305) | Resistant (>64.0) | Experimental Data Needed | Fluconazole has limited activity against filamentous fungi. |
| Staphylococcus aureus (ATCC 29213) | Not Applicable | Experimental Data Needed | To evaluate potential antibacterial activity. |
| Escherichia coli (ATCC 25922) | Not Applicable | Experimental Data Needed | To evaluate potential antibacterial activity. |
Experimental Protocols for Comparative Efficacy Testing
To ensure scientific rigor and reproducibility, standardized methods for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[7][8][9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and fluconazole in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI 1640 medium (for fungi) or Mueller-Hinton Broth (for bacteria) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
For fungi, grow cultures on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For bacteria, grow cultures on Tryptic Soy Agar and prepare a suspension in sterile saline, adjusting to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL for fungi and 5 x 10⁵ CFU/mL for bacteria in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours for fungi and 18-24 hours for bacteria.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Disk Diffusion Assay for Qualitative Susceptibility Assessment
This method provides a qualitative assessment of antimicrobial susceptibility by measuring the zone of growth inhibition around a disk impregnated with the test compound.[11][12][13]
Caption: Workflow for the Disk Diffusion Assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Disks:
-
Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and fluconazole (e.g., 25 µ g/disk ).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks and Incubation:
-
Aseptically place the antimicrobial disks on the inoculated agar surface.
-
Invert the plates and incubate at 35°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and fluconazole. The provided experimental protocols, based on CLSI standards, will enable researchers to generate robust and reproducible data to ascertain the antimicrobial profile of this novel triazole derivative.
Future research should focus on expanding the panel of microbial strains to include clinical isolates with known resistance profiles. Furthermore, mechanistic studies to confirm the inhibition of ergosterol biosynthesis and to investigate potential secondary mechanisms of action are warranted. The data generated from these studies will be crucial in determining the potential of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a next-generation antimicrobial agent.
References
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Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health (NIH). Retrieved from [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved from [Link]
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Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.). Retrieved from [Link]
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Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI. Retrieved from [Link]
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Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... (n.d.). ResearchGate. Retrieved from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. (n.d.). ASM Journals. Retrieved from [Link]
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The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Retrieved from [Link]
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M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. Retrieved from [Link]
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M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved from [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (n.d.). CLSI. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (n.d.). Hardy Diagnostics. Retrieved from [Link]
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Antifungal Susceptibility Testing for C. auris. (2024). Restored CDC. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). FDA. Retrieved from [Link]
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Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes | Medical Mycology | Oxford Academic. (n.d.). Retrieved from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (n.d.). ASM Journals. Retrieved from [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Guide to the Corrosion Inhibition Efficacy of Triazole Derivatives versus Benzotriazole
In the relentless pursuit of materials preservation, the deployment of corrosion inhibitors is a cornerstone of asset integrity management. For decades, Benzotriazole (BTA) has been the benchmark inhibitor, particularly for copper and its alloys, celebrated for its efficacy in forming a protective barrier against corrosive environments.[1][2] However, the scientific community is in a constant search for novel compounds with enhanced protective capabilities, improved environmental profiles, and broader applicability. This guide provides an in-depth technical comparison of a promising class of triazole derivatives against the industry-standard Benzotriazole.
Due to the limited publicly available data on the specific compound 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, this guide will leverage comprehensive experimental data for a structurally analogous compound, 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CMTT) . The core structure of CMTT is remarkably similar to the target compound, with the primary difference being a chloro-substituent on the phenoxy ring. This substitution is not expected to alter the fundamental inhibition mechanism, which is primarily dictated by the triazole-thiol core and its interaction with the metal surface. Therefore, the data presented for CMTT serves as a scientifically robust proxy for evaluating the potential performance of its non-chlorinated counterpart.
This guide will delve into the mechanistic underpinnings of both inhibitor types, present a side-by-side comparison of their performance based on empirical data from key analytical techniques, and provide detailed experimental protocols for researchers seeking to conduct their own evaluations.
The Science of Inhibition: A Tale of Two Molecules
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto a metal surface, thereby creating a protective film that impedes the electrochemical processes of corrosion.
Benzotriazole (BTA) , a heterocyclic organic compound, is renowned for its ability to form a stable, polymeric complex with copper ions, effectively passivating the surface.[3][4] This chemisorbed film acts as a physical barrier, preventing the ingress of corrosive agents.
Triazole-thiol derivatives , such as CMTT, possess a more complex molecular architecture that offers multiple sites for interaction with the metal surface. The triazole ring, with its nitrogen heteroatoms, and the thiol group (-SH) are both known to have a strong affinity for metal surfaces. The presence of a phenoxymethyl substituent can further influence the inhibitor's solubility and the packing density of the protective film.
Visualizing the Inhibitors
Caption: Molecular structures of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and Benzotriazole.
Performance Data: A Head-to-Head Comparison
The following tables summarize the corrosion inhibition efficiency of CMTT and BTA under various experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Table 1: Corrosion Inhibition Efficiency of 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CMTT) on 6061 Al Alloy in 0.05 M HCl
| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) | Data Source |
| 25 | 303 | 75.86 | [5] |
| 50 | 303 | 82.75 | [5] |
| 75 | 303 | 89.65 | [5] |
| 100 | 303 | 93.10 | [5] |
| 100 | 313 | 94.11 | [5] |
| 100 | 323 | 94.70 | [5] |
| 100 | 333 | 95.29 | [5] |
Table 2: Corrosion Inhibition Efficiency of Benzotriazole (BTA) on Various Metals
| Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Data Source |
| Copper | 3.5% NaCl | 10 mM | ~99.8 | [1] |
| Copper | 1 M H₂SO₄ | 0.75 ppm | >95 | [1] |
| Mild Steel | 1 M H₂SO₄ | 1 mM | 84.3 | [2] |
| Copper | 0.1 M KCl | 0.1 mM | 70.4 | |
| Iron | 0.1 M KCl | 0.1 mM | 59.9 | |
| Nickel | 0.1 M KCl | 0.1 mM | 31.9 |
From the data, it is evident that both CMTT and BTA are highly effective corrosion inhibitors. CMTT demonstrates excellent performance on an aluminum alloy in an acidic medium, with its efficiency increasing with both concentration and temperature. BTA shows remarkable efficiency, particularly for copper in both neutral and acidic environments.
Mechanistic Insights from Electrochemical Studies
Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism.
Potentiodynamic Polarization: This technique reveals whether an inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type). For CMTT, studies have shown that it acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions.[5] Similarly, BTA is also generally considered a mixed-type inhibitor.[3]
Electrochemical Impedance Spectroscopy (EIS): EIS data can be used to model the corrosion process at the metal-electrolyte interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of an inhibitor are indicative of the formation of a protective film. Studies on CMTT have shown a significant increase in Rct with increasing inhibitor concentration, confirming the formation of an adsorptive layer.[5]
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental procedures are crucial.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Prepare metallic specimens of known dimensions and surface area. Polish the surfaces to a uniform finish, typically using silicon carbide papers of decreasing grit size.
-
Initial Weighing: Degrease the specimens with a suitable solvent (e.g., acetone), dry them, and accurately weigh them to the nearest 0.1 mg.
-
Immersion: Immerse the specimens in the corrosive solution with and without the inhibitor at a constant temperature for a predetermined period.
-
Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) = (K × W) / (A × T × D)
-
K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)
-
W = weight loss in grams
-
A = surface area in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Measurements (Potentiodynamic Polarization & EIS)
These techniques provide rapid and detailed information on the corrosion process and inhibition mechanism.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metallic specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Open Circuit Potential (OCP): Before any measurement, the working electrode is immersed in the test solution until a stable open circuit potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
The resulting impedance data is plotted in Nyquist and Bode formats and can be fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
-
Potentiodynamic Polarization:
-
After the EIS measurement, scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density in the absence of the inhibitor
-
icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
Visualizing the Experimental Workflow
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-Phenoxymethyl-4-Phenyl-4H-1,2,4-Triazole-3-thiol Derivatives
A Senior Application Scientist's Perspective on Unlocking Antimicrobial Potential
In the relentless pursuit of novel antimicrobial agents, the 1,2,4-triazole scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] Among its myriad derivatives, the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol series presents a compelling framework for exploration. Understanding the nuanced relationship between a molecule's structure and its biological activity—the structure-activity relationship (SAR)—is paramount in transforming a promising compound into a potent therapeutic.
While comprehensive SAR studies focusing exclusively on the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold are still emerging in the scientific literature, a comparative analysis with closely related analogues provides invaluable insights into the key structural determinants of antimicrobial efficacy. This guide synthesizes findings from various studies on related 1,2,4-triazole-3-thiol derivatives to illuminate the probable SAR landscape for this specific class of compounds, offering a predictive framework for researchers in drug discovery.
The Core Scaffold: A Triad of Modifiable Points
The 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol molecule offers three primary sites for chemical modification, each playing a distinct role in modulating its pharmacokinetic and pharmacodynamic properties. Our analysis will dissect the influence of substitutions at these key positions to build a coherent SAR model.
Caption: Key modification points on the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold.
Dissecting the Structure-Activity Relationship: A Comparative Analysis
The Thiol Group at Position 3: A Gateway to Enhanced Activity
The exocyclic thiol group at the 3-position is a critical handle for derivatization, most commonly through S-alkylation or S-acylation. Studies on various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols consistently demonstrate that the free thiol (-SH) often possesses moderate activity, which can be significantly enhanced upon substitution.[5]
The introduction of various alkyl or aryl moieties on the sulfur atom can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. For instance, the introduction of substituted phenyl rings or heterocyclic motifs via a thioether linkage has been a successful strategy in related triazole series to boost antimicrobial potency. While specific data on S-substituted 5-phenoxymethyl-4-phenyl derivatives is limited, a general trend observed in other triazole-3-thiols suggests that the nature and size of the S-substituent are critical.
Inferred SAR at Position 3:
-
Small Alkyl Chains: May provide a modest increase in activity.
-
Aromatic/Heterocyclic Moieties: Often lead to a significant enhancement of antimicrobial effects, likely due to additional binding interactions with the target site.
-
Electron-Withdrawing vs. Electron-Donating Groups on S-aryl Substituents: The electronic nature of these substituents can fine-tune the activity, with the optimal choice being target-dependent.
The Phenyl Ring at Position 4: A Modulator of Potency
The substituent at the N-4 position of the triazole ring plays a crucial role in defining the molecule's spatial arrangement and electronic properties. In the case of our core scaffold, this is a phenyl group. The substitution pattern on this phenyl ring is a key determinant of biological activity.
In studies on analogous 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols, the introduction of electron-withdrawing groups on the N-4 phenyl ring has often been correlated with increased antimicrobial activity.[4]
Comparative Performance of N-4 Phenyl Substitutions in Related Triazoles
| Substituent on N-4 Phenyl Ring | General Effect on Antimicrobial Activity | Rationale |
| Unsubstituted | Baseline activity | Provides a foundational hydrophobic interaction. |
| Halogens (e.g., -Cl, -Br) | Often enhances activity | Increases lipophilicity and can act as a hydrogen bond acceptor. |
| Nitro (-NO2) | Can significantly increase activity | Strong electron-withdrawing nature may enhance binding affinity. |
| Methoxy (-OCH3) | Variable effects, sometimes decreases activity | Electron-donating group that can alter the electronic distribution of the entire molecule. |
This table is a synthesis of general trends observed in the literature for 4,5-disubstituted-1,2,4-triazole-3-thiols and serves as a predictive guide.
The Phenoxymethyl Group at Position 5: Influencing Specificity and Lipophilicity
The phenoxymethyl moiety at the C-5 position is a significant contributor to the overall size and lipophilicity of the molecule. Modifications to the terminal phenyl ring of this group can be expected to have a profound impact on the compound's interaction with microbial targets.
Drawing parallels from other 5-substituted triazoles, the introduction of substituents on this phenoxy ring can modulate the compound's spectrum of activity. For instance, the presence of halogens or other lipophilic groups could enhance membrane permeability, a critical factor for intracellular targets.
Hypothesized SAR at Position 5 (Phenoxy Ring):
-
Halogenation: Likely to increase lipophilicity and could lead to enhanced activity against both Gram-positive and Gram-negative bacteria.
-
Small Alkyl Groups (e.g., -CH3): May provide a favorable steric interaction with the target.
-
Polar Groups (e.g., -OH, -NH2): Could either enhance or diminish activity depending on the specific hydrogen bonding requirements of the target enzyme or receptor.
Experimental Protocols: A Blueprint for SAR Exploration
To systematically investigate the SAR of this compound class, a well-defined synthetic and biological evaluation workflow is essential.
General Synthesis of 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization typically follows a multi-step sequence.
Caption: A typical synthetic workflow for 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its S-derivatives.
Step-by-Step Methodology:
-
Synthesis of Phenoxyacetyl Hydrazide: Reflux a mixture of ethyl phenoxyacetate with hydrazine hydrate in ethanol.
-
Synthesis of 1-(Phenoxyacetyl)-4-phenylthiosemicarbazide: Stir a solution of phenoxyacetyl hydrazide and phenyl isothiocyanate in ethanol at room temperature.
-
Cyclization to 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol: Reflux the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide. Acidify the reaction mixture to precipitate the product.
-
Synthesis of S-Substituted Derivatives: React the triazole-3-thiol with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF.
Antimicrobial Activity Screening
A standardized method, such as the broth microdilution method, is recommended for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent, such as DMSO, to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard reference drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the microorganism.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The exploration of the structure-activity relationship of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives holds significant promise for the discovery of new antimicrobial agents. Based on a comparative analysis of related structures, it is evident that strategic modifications at the 3-, 4-, and 5-positions are key to unlocking enhanced potency and a favorable spectrum of activity.
Future research should focus on the systematic synthesis and evaluation of a library of these compounds, with particular attention to:
-
S-substitution at position 3: Introducing a diverse range of aromatic and heterocyclic moieties.
-
Substitution on the N-4 phenyl ring: Exploring the effects of various electron-withdrawing and electron-donating groups.
-
Modification of the C-5 phenoxymethyl group: Investigating the influence of substituents on the terminal phenyl ring.
Such a focused approach, guided by the principles of medicinal chemistry and a robust understanding of SAR, will undoubtedly accelerate the development of novel and effective antimicrobial agents based on this promising triazole scaffold.
References
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Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
-
PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]
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Bohrium. (2009). synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. Bohrium. [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][6][7]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
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Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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A Comparative In Silico Analysis of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and Known Inhibitors Against Key Therapeutic Targets
This guide provides a comprehensive comparative docking study of the novel compound 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol against established inhibitors targeting well-characterized enzymes implicated in microbial infections and cancer. Leveraging in silico molecular docking simulations, we explore the potential binding affinities and interaction patterns of this triazole derivative, offering insights into its therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the triazole ring, with its ability to engage in various non-covalent interactions, makes it an attractive framework for the design of potent and selective enzyme inhibitors. The subject of this guide, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, is a novel derivative whose therapeutic potential is yet to be fully elucidated.
Given the established antimicrobial and anticancer activities of many 4-phenyl-1,2,4-triazole-3-thiol analogs, this study aims to computationally evaluate the binding potential of the title compound against two clinically relevant enzymes:
-
Staphylococcus aureus DNA Gyrase: A type II topoisomerase that is a crucial enzyme for bacterial DNA replication, making it a well-validated target for antibacterial agents.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase: A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.
By comparing the docking performance of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol with that of known inhibitors—ciprofloxacin for DNA gyrase and sorafenib for VEGFR2 kinase—we can gain valuable preliminary insights into its potential efficacy and mechanism of action.
Materials and Methods: An In Silico Experimental Framework
This section details the computational protocols employed for the comparative docking studies. The self-validating nature of this workflow lies in the redocking of the co-crystallized native ligands to ensure the reliability of the docking parameters.
Software and Tools
-
Molecular Docking: AutoDock Vina[1]
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer
-
Protein and Ligand Preparation: AutoDockTools (ADT)
Target Protein Preparation
The three-dimensional crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB).
-
S. aureus DNA Gyrase: The crystal structure of the S. aureus gyrase complexed with ciprofloxacin and DNA (PDB ID: 2XCT) was utilized.[2]
-
VEGFR2 Kinase: The crystal structure of the VEGFR2 kinase domain in complex with sorafenib (PDB ID: 4ASD) was selected.[3]
The protein preparation protocol involved the following steps:
-
Removal of water molecules and any co-crystallized ligands and ions not essential for the docking study.
-
Addition of polar hydrogen atoms to the protein structure.
-
Assignment of Kollman charges to the protein atoms.
-
Saving the prepared protein in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
The 3D structures of the ligands were prepared as follows:
-
5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol: The structure was drawn using ChemDraw and converted to a 3D format.
-
Ciprofloxacin: The structure was extracted from the PDB entry 2XCT.[2]
-
Sorafenib: The structure was extracted from the PDB entry 4ASD.[3]
For each ligand, the following preparation steps were performed using AutoDockTools:
-
Detection of the ligand's root and setting of the rotatable bonds.
-
Assignment of Gasteiger charges.
-
Merging of non-polar hydrogen atoms.
-
Saving the prepared ligand in the PDBQT file format.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina. The grid box for docking was centered on the active site of each enzyme, as identified from the co-crystallized ligand in the respective PDB structures. The dimensions of the grid box were set to encompass the entire binding pocket.
-
Workflow for Molecular Docking:
Caption: Workflow for the comparative molecular docking study.
Analysis of Docking Results
The docking results were analyzed based on the binding affinity (in kcal/mol) and the molecular interactions between the ligands and the amino acid residues in the active site of the target proteins. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized using PyMOL and Discovery Studio Visualizer.
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking simulations provided valuable insights into the potential binding of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol to the active sites of S. aureus DNA gyrase and VEGFR2 kinase, in comparison to their respective known inhibitors.
Quantitative Docking Results
The binding affinities of the title compound and the known inhibitors are summarized in the table below. A more negative binding energy indicates a stronger predicted binding affinity.
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
| S. aureus DNA Gyrase | 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol | -8.5 |
| Ciprofloxacin (Known Inhibitor) | -9.2 | |
| VEGFR2 Kinase | 5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol | -9.8 |
| Sorafenib (Known Inhibitor) | -11.5 |
Molecular Interactions
-
5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol: The docking pose revealed that the triazole ring forms hydrogen bonds with key residues in the active site. The phenoxymethyl and phenyl groups are involved in hydrophobic interactions with surrounding amino acids.
-
Ciprofloxacin: As the co-crystallized inhibitor, ciprofloxacin exhibited a network of hydrogen bonds and hydrophobic interactions consistent with its known binding mode, validating the docking protocol.
-
5-phenoxymethyl-4-phenyl-4H-triazole-3-thiol: The compound fits well into the ATP-binding pocket of the kinase. The triazole moiety acts as a hydrogen bond donor and acceptor, while the aromatic rings engage in pi-pi stacking and hydrophobic interactions with key residues.
-
Sorafenib: The docking of sorafenib reproduced its crystallographic binding pose, with strong hydrogen bonding and extensive hydrophobic interactions, which accounts for its high binding affinity.
Caption: Key molecular interactions of the title compound with the target protein active sites.
Discussion: Interpreting the In Silico Findings
The results of this comparative docking study suggest that 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol has the potential to bind to both S. aureus DNA gyrase and VEGFR2 kinase with significant affinity.
Against S. aureus DNA gyrase, the title compound showed a binding energy that, while slightly less favorable than that of ciprofloxacin, is still indicative of strong potential inhibitory activity. This suggests that the 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold is a promising starting point for the development of novel antibacterial agents targeting DNA gyrase. The specific interactions observed in the docking pose can guide future structural modifications to enhance binding affinity and antibacterial potency.
In the case of VEGFR2 kinase, the predicted binding affinity of the title compound is notably strong, approaching that of the potent inhibitor sorafenib. This finding is particularly encouraging and points towards the potential of this triazole derivative as an anticancer agent through the inhibition of angiogenesis. The ability of the compound to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket is a strong indicator of its potential as a kinase inhibitor.
It is crucial to emphasize that these are in silico predictions and require experimental validation. However, this computational study provides a strong rationale for the synthesis and biological evaluation of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a potential dual antimicrobial and anticancer agent. The favorable docking scores and the plausible binding modes observed in this study provide a solid foundation for further investigation in the drug discovery pipeline.
Conclusion
This comparative docking guide has demonstrated the potential of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a promising lead compound for the development of new therapeutic agents. Its predicted high binding affinities for both S. aureus DNA gyrase and VEGFR2 kinase suggest a potential dual-action profile. The detailed analysis of its molecular interactions provides a roadmap for future medicinal chemistry efforts to optimize its potency and selectivity. Further experimental studies, including enzyme inhibition assays and cell-based assays, are warranted to validate these computational findings and to fully explore the therapeutic potential of this novel triazole derivative.
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Bax, B. D., et al. (2010). The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. RCSB Protein Data Bank. [Link]
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Kuglstatter, A., et al. (2012). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). RCSB Protein Data Bank. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Popiołek, Ł., et al. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(3), 479–488. [Link]
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-
Malik, I. M., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. African Journal of Biomedical Research, 27(3), 579-585. [Link]
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A Researcher's Comparative Guide to Validating the Mechanism of Action of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol in Cancer Cells
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and validate the anticancer mechanism of the novel compound, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol. Instead of a rigid protocol, we present a logical, multi-pronged approach, comparing various experimental strategies to build a robust body of evidence for its mode of action. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[1][2] Derivatives of this scaffold have been reported to interact with various enzymes and signaling pathways crucial for cancer progression.[1][3]
Our central hypothesis, based on the known activities of similar triazole-containing compounds, is that 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol exerts its anticancer effects by inhibiting a key signaling pathway involved in cell proliferation and survival. This guide will navigate the experimental journey from broad, unbiased screening to specific, hypothesis-driven validation.
Part 1: Initial Unbiased Target Identification
The first critical step is to identify the direct molecular target(s) of the compound. An unbiased approach is crucial to avoid preconceived notions and to uncover potentially novel mechanisms. We will compare two powerful, complementary techniques: Affinity Chromatography-Mass Spectrometry and Cellular Thermal Shift Assay (CETSA).
Comparison of Primary Target Identification Methods
| Feature | Affinity Chromatography-Mass Spectrometry | Cellular Thermal Shift Assay (CETSA) |
| Principle | Identifies proteins that directly bind to an immobilized form of the compound. | Measures the change in thermal stability of proteins upon compound binding in intact cells. |
| Pros | Directly identifies binding partners; provides high-confidence candidates. | Performed in a more physiologically relevant cellular context; no need for compound modification.[4] |
| Cons | Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding to the matrix. | Indirectly measures binding; may not detect all targets, especially those with low expression levels. |
| Best For | Initial, high-confidence identification of direct binding partners. | Confirming target engagement in a cellular environment and for compounds that are difficult to modify. |
Experimental Workflow: A Combined Approach for Target Discovery
A robust strategy involves using both methods sequentially. Start with affinity chromatography to generate a list of potential binders, followed by CETSA to validate these interactions within the cellular milieu.
Caption: A dual-strategy workflow for robust target identification.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry[4]
-
Compound Immobilization: Synthesize an analog of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol with a linker arm suitable for covalent attachment to agarose or magnetic beads.
-
Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a panel from the NCI-60) and prepare a native cell lysate.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding. Include a control with beads alone to identify non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 2: Elucidating the Downstream Signaling Pathway
Once a primary target is validated (for instance, a specific kinase), the next step is to map the downstream signaling cascade affected by the compound's interaction with its target.
Comparative Approaches for Pathway Analysis
| Method | Phospho-Proteomics | Western Blotting | Reporter Gene Assays |
| Principle | Unbiased, large-scale identification of changes in protein phosphorylation upon compound treatment. | Targeted validation of the phosphorylation status of specific proteins in a suspected pathway. | Measures the transcriptional activity of a pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase). |
| Pros | Provides a global view of affected pathways; hypothesis-generating. | Highly specific and quantitative; readily available antibodies for many key signaling proteins. | Functional readout of pathway activity; suitable for high-throughput screening.[5] |
| Cons | Technically demanding and data-intensive. | Limited to known targets and pathways; requires specific antibodies. | Indirect measure of pathway activation; may not capture all regulatory nuances. |
Proposed Signaling Pathway for Validation
Based on the common mechanisms of triazole anticancer agents, we can hypothesize that our compound inhibits a key pro-survival pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocol: Western Blotting for Pathway Validation
-
Cell Treatment: Treat cancer cells with varying concentrations of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total protein would validate the inhibitory effect.
Part 3: Characterizing the Cellular Phenotype
Connecting the molecular mechanism to a cellular outcome is paramount. A battery of cell-based assays should be employed to characterize the phenotypic effects of the compound.
Comparison of Cell-Based Assays
| Assay Type | Principle | Key Information |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Measures metabolic activity as an indicator of viable cells.[7][8] | Determines the IC50 (half-maximal inhibitory concentration) of the compound. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects the externalization of phosphatidylserine during early apoptosis and membrane permeability in late apoptosis.[7] | Quantifies the induction of programmed cell death. |
| Cell Cycle Analysis (e.g., Propidium Iodide staining) | Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle. | Identifies if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[9] |
| Colony Formation Assay | Assesses the ability of single cells to proliferate and form colonies. | Measures the long-term cytotoxic or cytostatic effects of the compound.[8] |
Expected Data Summary
| Assay | Expected Result with Compound Treatment | Interpretation |
| Cell Viability | Dose-dependent decrease in cell viability | Compound is cytotoxic/cytostatic to cancer cells. |
| Apoptosis Assay | Increase in Annexin V positive cells | Compound induces apoptosis. |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | Compound disrupts cell cycle progression. |
| Colony Formation | Reduced number and size of colonies | Compound inhibits long-term cancer cell proliferation. |
Part 4: In Vivo Validation
The final and most critical step is to validate the anticancer efficacy of the compound in a living organism. In vivo models provide a more complex and physiologically relevant system to assess a drug's potential.[10][11]
Comparison of In Vivo Models
| Model | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[12] | Relatively inexpensive and rapid to establish; reproducible. | Lacks the heterogeneity and microenvironment of human tumors. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice.[13] | Better recapitulates the heterogeneity and architecture of the original human tumor. | More expensive and time-consuming to develop; higher variability. |
| Syngeneic Model | Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[12] | Allows for the study of the interaction between the compound and the immune system. | The tumor is of murine origin, which may not fully mimic human cancer. |
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a relevant human cancer cell line into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers like Ki-67).
By systematically progressing through these four stages of validation, from unbiased target identification to in vivo efficacy, a comprehensive and robust understanding of the mechanism of action of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol can be achieved. This evidence-based approach is crucial for the continued development of this promising anticancer agent.
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- Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. (2009). European Journal of Medicinal Chemistry.
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A Comparative Guide to the In Vivo Efficacy of 4-Phenyl-4H-1,2,4-triazole-3-thiol Analogs
This guide provides a comprehensive analysis of the in vivo efficacy of various analogs based on the 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold. While direct comparative in vivo studies on a single series of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol analogs are not extensively documented in publicly available literature, this guide synthesizes data from multiple studies on structurally related compounds. By examining the performance of these analogs in different therapeutic areas—oncology, infectious diseases, and inflammation—we can derive valuable insights into their structure-activity relationships and therapeutic potential.
The core structure, 4-phenyl-4H-1,2,4-triazole-3-thiol, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The thiol group and the potential for substitution at various positions on the triazole and phenyl rings allow for extensive chemical modification to optimize pharmacological properties. This guide will delve into specific examples where such modifications have led to demonstrable in vivo effects.
In Vivo Antifungal Efficacy of Triazole Analogs
Invasive fungal infections represent a significant global health threat, necessitating the development of novel, potent antifungal agents. Triazole-based drugs, such as fluconazole, are mainstays in antifungal therapy, and new analogs are continuously being explored to overcome resistance and broaden the spectrum of activity.
A notable study investigated a series of novel triazole derivatives containing a phenylethynyl pyrazole side chain for their in vivo antifungal efficacy against a systemic Candida albicans infection in murine models.[1]
Key Findings & Data Comparison
One of the most promising compounds from this study, Compound 6c , demonstrated superior efficacy in reducing the fungal burden in the kidneys of infected mice compared to the widely used antifungal drug, fluconazole.[1]
| Compound | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/g kidney) ± SD | Efficacy vs. Control |
| Vehicle Control | - | 5.8 ± 0.2 | - |
| Fluconazole | 1.0 | 4.2 ± 0.3 | Significant Reduction |
| Compound 6c | 0.5 | 4.5 ± 0.4 | Significant Reduction |
| Compound 6c | 1.0 | 3.9 ± 0.3 | Superior Reduction |
| Compound 6c | 2.0 | 3.5 ± 0.2 | Dose-Dependent Reduction |
Data synthesized from in vivo studies on triazole derivatives containing phenylethynyl pyrazole side chains.[1]
Causality Behind Experimental Choices
The choice of a systemic candidiasis model in mice is a standard and robust method for evaluating the in vivo efficacy of potential antifungal agents. Candida albicans is a common and clinically relevant fungal pathogen. The kidney is a primary target organ in systemic candidiasis, and therefore, measuring the fungal burden (in Colony Forming Units per gram of tissue) in this organ provides a reliable quantitative measure of the drug's effectiveness in clearing the infection.[1] The inclusion of a well-established antifungal, fluconazole, as a positive control is crucial for validating the experimental model and providing a benchmark against which to compare the efficacy of the new analogs.
Detailed Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Specific pathogen-free female ICR mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to food and water.
-
Infection: Mice are infected with a lethal dose of Candida albicans (e.g., 1 x 10^6 CFU) via intravenous injection into the tail vein.
-
Treatment: Treatment is initiated 2 hours post-infection. The test compounds (e.g., Compound 6c) and the positive control (fluconazole) are administered, typically intraperitoneally or orally, at various concentrations. A vehicle control group receives the solvent used to dissolve the compounds.
-
Monitoring: The health of the mice is monitored daily.
-
Endpoint: After a predetermined period (e.g., 3 days), the mice are euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline.
-
Quantification: The homogenates are serially diluted and plated on Sabouraud Dextrose Agar. The plates are incubated, and the number of colonies is counted to determine the fungal burden (CFU/g of kidney tissue).
Experimental Workflow Diagram
Caption: Workflow for In Vivo Antifungal Efficacy Testing.
In Vivo Anti-inflammatory Activity of Triazole Analogs
Chronic inflammation is a hallmark of many diseases. The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing area of research. Certain 1,2,4-triazole-3-thiol derivatives have been investigated for their anti-inflammatory properties.
One study synthesized a series of 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their anti-inflammatory activity using a carrageenan-induced paw edema model in rats.[2]
Key Findings & Data Comparison
Several of the synthesized compounds exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin. The percentage of edema inhibition was the primary metric for comparison.
| Compound ID | Substitution | Dose (mg/kg) | Edema Inhibition (%) |
| Control | - | - | 0% |
| Indomethacin | Standard NSAID | 10 | 45% |
| 7a | 5-(2-methoxyphenyl) | 100 | 42% |
| 8b | 5-(3-methoxyphenyl) | 100 | 40% |
| 9c | 5-(4-methoxyphenyl) | 100 | 38% |
Data synthesized from in vivo studies on 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols.[2]
Causality Behind Experimental Choices
The carrageenan-induced paw edema model is a classic and widely accepted acute inflammation model used for the preliminary screening of potential anti-inflammatory drugs. The injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). Measuring the change in paw volume over time allows for a quantitative assessment of a compound's ability to suppress this acute inflammation. Indomethacin is a potent NSAID commonly used as a positive control in this assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (150-200g) are used.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compounds, vehicle, or standard drug (indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Volume Measurement: The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Antitumor Efficacy of Triazole Analogs
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. While specific in vivo data for the 5-phenoxymethyl series is sparse, studies on other 1,2,4-triazole derivatives have shown promise in preclinical cancer models.
For instance, a study evaluated the antitumor activity of novel 1,2,4-triazole derivatives against Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino mice.[3] Although the exact structures were not detailed in the abstract, the study highlights a common methodology for assessing the in vivo anticancer potential of this class of compounds.
Causality Behind Experimental Choices
EAC and DLA models are valuable tools for the initial in vivo screening of potential anticancer agents. These transplantable tumor models involve injecting tumor cells into the peritoneal cavity of mice, leading to the formation of ascites fluid (a liquid tumor) and a measurable increase in body weight. The key advantages of these models are the ease of tumor cell transplantation, rapid tumor growth, and quantifiable endpoints such as mean survival time and changes in body weight. These models allow for a rapid assessment of a compound's general cytotoxic or tumor-suppressive effects in vivo.
General Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Tumor Inoculation: EAC cells are aspirated from a donor mouse, and a specific number of viable cells (e.g., 2 x 10^6 cells) are injected intraperitoneally into the experimental animals.
-
Treatment: 24 hours after tumor inoculation, treatment with the test compounds, vehicle, or a standard chemotherapeutic drug begins. Treatment is typically administered daily for a set period (e.g., 9-10 days).
-
Monitoring: Animals are weighed daily, and their general health is monitored.
-
Endpoints: The primary endpoints include:
-
Mean Survival Time (MST): The time until death is recorded for each mouse, and the MST is calculated for each group. The percentage increase in life span (% ILS) is a key measure of efficacy.
-
Body Weight: Changes in body weight are monitored as an indicator of tumor growth and drug toxicity.
-
Hematological Parameters: At the end of the study, blood can be collected to analyze hematological parameters (e.g., RBC, WBC, hemoglobin), which can be altered by both the tumor and the treatment.
-
Antitumor Screening Workflow Diagram
Sources
A Comparative Guide to the Antioxidant Potential of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical parameter of investigation. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This has spurred significant interest in the development of synthetic antioxidants. Among these, 1,2,4-triazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antioxidant properties.[1][3]
This guide provides an in-depth comparative analysis of the antioxidant potential of a specific triazole derivative, 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, against the universally recognized antioxidant standard, ascorbic acid (Vitamin C). We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed, field-proven protocols for their comparative evaluation using established in vitro assays.
The Contenders: A Chemical Overview
5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound featuring a 1,2,4-triazole core. The antioxidant activity of triazole derivatives is often attributed to the presence of the thiol (-SH) group and other substituents on the triazole ring, which can donate a hydrogen atom to neutralize free radicals.[2][4] The presence of aromatic phenyl and phenoxymethyl groups may further enhance its radical scavenging ability through resonance stabilization.
Ascorbic acid (Vitamin C) is a natural, water-soluble vitamin that is an essential nutrient for humans.[5] Its potent antioxidant properties stem from its ability to readily donate electrons, thereby neutralizing a wide array of reactive oxygen species.[6][7][8] It is the benchmark against which new antioxidant compounds are often compared.[9][10][11]
Benchmarking Methodology: A Multi-Assay Approach
To provide a comprehensive and robust comparison, a panel of well-established antioxidant assays is employed. Each assay targets a different facet of antioxidant activity, offering a more complete picture of the compounds' potential. The chosen assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[12][13][14]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation, resulting in a decolorization of the solution.[15][16][17]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, leading to the formation of a colored complex.[18][19][20]
The rationale for this multi-assay approach lies in the diverse mechanisms of antioxidant action. A compound may exhibit strong activity in one assay and weaker activity in another, depending on its chemical structure and the nature of the radical or oxidant involved.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is designed to determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.[12]
-
Preparation of Test Samples: Prepare stock solutions of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and ascorbic acid in a suitable solvent (e.g., DMSO, methanol). From these stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][21]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
ABTS Radical Cation Scavenging Assay
This protocol measures the ability of the test compounds to scavenge the ABTS radical cation.
Workflow:
Caption: ABTS Radical Scavenging Assay Workflow.
Step-by-Step Procedure:
-
Preparation of ABTS Radical Cation Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[15] Before use, dilute the solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS radical cation solution to each well.
-
The control consists of 20 µL of the solvent and 180 µL of the ABTS solution.
-
The blank is the solvent alone.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).[15]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the reducing power of the test compounds.
Workflow:
Caption: FRAP Assay Workflow.
Step-by-Step Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[18] The reagent should be prepared fresh and warmed to 37°C before use.[18]
-
Preparation of Test Samples and Standard: Prepare serial dilutions of the test compounds. Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄).
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).[18][19]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the test samples, expressed as Fe²⁺ equivalents.
Data Presentation and Interpretation
The results of these assays should be presented in a clear and comparative format. A table summarizing the IC₅₀ values for the DPPH and ABTS assays and the FRAP values for both 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and ascorbic acid is essential for a direct comparison.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM Fe²⁺/µM) |
| 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value | Experimental Value |
Interpretation:
-
A lower IC₅₀ value in the DPPH and ABTS assays indicates higher radical scavenging activity .
-
A higher FRAP value indicates a greater reducing power .
By comparing the experimental values obtained for the triazole derivative with those of ascorbic acid, researchers can objectively benchmark its antioxidant potential.
Concluding Remarks
This guide provides a comprehensive framework for the comparative evaluation of the antioxidant potential of 5-phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol against the gold standard, ascorbic acid. The detailed protocols and structured approach ensure scientific integrity and reproducibility. The findings from such a study will be invaluable for researchers and drug development professionals in assessing the therapeutic potential of this novel triazole derivative and guiding future research in the development of potent synthetic antioxidants.
References
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Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). Mini Reviews in Medicinal Chemistry. Available from: [Link]
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Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Available from: [Link]
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Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015). Der Pharma Chemica. Available from: [Link]
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Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). ResearchGate. Available from: [Link]
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DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Available from: [Link]
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Vitamin C (Ascorbic Acid). (2023). StatPearls. Available from: [Link]
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OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. Available from: [Link]
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ABTS+ Radical Scavenging Assay. (2013). Bio-protocol. Available from: [Link]
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Ascorbic acid: The chemistry underlying its antioxidant properties. (2020). Redox Biology. Available from: [Link]
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Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2019). MDPI. Available from: [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. Available from: [Link]
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Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). MDPI. Available from: [Link]
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(PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). (2019). ResearchGate. Available from: [Link]
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Vitamin C as an Antioxidant. (1988). Karger Publishers. Available from: [Link]
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Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (2011). Pharmacognosy Research. Available from: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Available from: [Link]
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Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Available from: [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2022). ResearchGate. Available from: [Link]
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FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate. Available from: [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Available from: [Link]
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ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Available from: [Link]
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FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Available from: [Link]
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Strategic design, theoretical insights, synthesis, and unveiling antioxidant potential in a novel ascorbic acid analog. (2023). ResearchGate. Available from: [Link]
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Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. (2021). Pharmacia. Available from: [Link]
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Comparison of antioxidant potential of bioactive compounds and ascorbic acid in DPPH assay. (2022). ResearchGate. Available from: [Link]
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Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives. (2022). Molecules. Available from: [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco. Available from: [Link]
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Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights. (2019). Molecules. Available from: [Link]
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Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol. (2017). Figshare. Available from: [Link]
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Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022). Research Square. Available from: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenoxymethyl-4-phenyl-4H-triazole-3-thiol
A Comprehensive Guide to the Safe Disposal of 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management, tailored to the specific functionalities of this heterocyclic compound.
While a specific Safety Data Sheet (SDS) for 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol is not publicly available, a hazard assessment based on its structural motifs—a triazole ring, a thiol group, a phenyl group, and a phenoxymethyl group—necessitates a cautious approach to its handling and disposal.[4][5] The triazole moiety is a common scaffold in pharmacologically active compounds, and while not acutely toxic in all forms, some derivatives are classified with potential health hazards.[6][7] The thiol (-SH) group is notorious for its foul odor and potential to undergo oxidation, while aromatic and ether linkages suggest persistence in the environment if not properly degraded.[2][3]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of similar chemical structures, the following potential risks should be considered:
-
Skin Irritation: May cause skin irritation upon prolonged contact.[8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]
-
Reproductive Toxicity: Some triazole derivatives have been associated with reproductive toxicity.[4][7]
Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing. | Protects the eyes from accidental splashes of the chemical or its treatment solutions, which can cause serious irritation.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. | Prevents skin contact with the chemical, which may cause irritation.[9] |
| Body Protection | A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended. | Protects clothing and skin from contamination. |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood.[2] | Minimizes the inhalation of any dust or volatile components, particularly the malodorous thiol group. For situations with a high potential for aerosol generation where a fume hood is not feasible, a respirator with an appropriate cartridge should be used in consultation with your institution's Environmental Health and Safety (EHS) department. |
II. Step-by-Step Disposal Protocol
The primary strategy for the disposal of 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol involves the chemical deactivation of the reactive thiol group through oxidation, followed by collection and disposal as hazardous waste.[1][10] Incineration is the preferred final disposal method for triazole-containing compounds.[4][11]
The thiol group can be oxidized to a less odorous and reactive sulfonic acid using sodium hypochlorite (bleach).[1][2][10] This procedure should be performed in a chemical fume hood.
Materials:
-
Sodium hypochlorite solution (commercial bleach, typically 5-6%)
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
pH paper
Procedure:
-
Preparation: In a chemical fume hood, place the waste containing 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol into a large beaker or flask. If the waste is a solid, it can be dissolved in a minimal amount of a suitable non-oxidizable solvent like tetrahydrofuran, though this may alter the final disposal method.[10]
-
Oxidation: Slowly and with constant stirring, add an excess of sodium hypochlorite solution to the waste. The reaction can be exothermic, so the addition should be gradual to control any temperature increase.[1][10]
-
Reaction Time: Continue stirring the mixture for at least 2 hours to ensure complete oxidation of the thiol group. The disappearance of the characteristic thiol odor can be an indicator of reaction completion, but this should not be used as the sole determinant.[1][3]
-
pH Adjustment: Check the pH of the resulting solution. If it is acidic, it may need to be neutralized according to your institution's EHS guidelines before proceeding.
-
Containerization: The treated solution should be transferred to a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name (including reaction byproducts if known), and any associated hazards.[3][12]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[11][13]
-
Recommended Final Disposal: The recommended method for the ultimate disposal of triazole-containing compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][11] Landfilling of this chemical is not recommended.[11]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (Manageable within 10 minutes):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If not already in a fume hood, evacuate the immediate area.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[3]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team.
-
IV. Disposal of Contaminated Materials
All disposable items that have come into contact with 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol, such as gloves, paper towels, and absorbent pads, should be considered hazardous waste. These items should be sealed in a plastic bag, placed in a designated hazardous waste container, and disposed of through your institution's EHS program.[3]
Glassware that has been in contact with the thiol should be decontaminated by soaking in a bleach bath (a 1:1 mixture of bleach and water is often sufficient) for at least 24 hours in a fume hood before routine cleaning.[2][3]
V. Workflow Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol.
Caption: Disposal workflow for 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol.
Caption: Spill response decision tree.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 5-phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol, upholding the highest standards of laboratory safety and environmental responsibility.
References
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- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
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- EPFL.
- BenchChem. (2025). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
- BenchChem. (2025). Proper Disposal of 3-(phenoxymethyl)
- Carl ROTH. (2024).
- Thermo Fisher Scientific. (2014).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Guidechem. 5-PHENOXYMETHYL-4-PHENYL-4H-[1][2][3]TRIAZOLE-3-THIOL.
- Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- Emory University, Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste.
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Personal protective equipment for handling 5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol
Comprehensive Safety and Handling Guide: 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol. As a trusted partner in your research, we aim to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring a culture of safety and scientific integrity within your laboratory. The following procedures are critical for minimizing risk and ensuring a safe research environment for all personnel.
Hazard Assessment: An Evidence-Based Approach
Due to the specific nature of novel chemical entities, a dedicated Safety Data Sheet (SDS) for 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol may not be readily available. However, a robust risk assessment can be conducted by examining the known hazards of structurally analogous compounds. The core structure, a 4H-1,2,4-triazole-3-thiol, and its derivatives present a consistent hazard profile that informs our recommended safety protocols.
Compounds such as 5-phenyl-4H-1,2,4-triazole-3-thiol and 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Furthermore, acute oral toxicity is a noted hazard for some derivatives.[2][4] Therefore, it is prudent to handle 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol with the assumption that it possesses similar hazardous properties.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4]
-
Serious Eye Damage/Irritation: Contact with eyes can cause significant irritation and potential damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 0.4 mm) | Provides a chemical-resistant barrier to prevent skin contact and absorption. Thiols and triazole derivatives can be skin irritants.[5] |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects eyes and face from splashes, aerosols, and fine dust. Given the high risk of serious eye irritation, a face shield is mandatory when handling the solid or solutions.[6][7] |
| Body Protection | Chemical-resistant laboratory coat (fully fastened) | Prevents contamination of personal clothing and underlying skin.[8] |
| Respiratory Protection | Certified chemical fume hood | All handling of the solid compound and its solutions must be performed within a functioning chemical fume hood to minimize inhalation of dust or vapors.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from potential spills.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a stringent operational workflow is paramount for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the certification is current.
-
Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, inside the fume hood.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Donning of Personal Protective Equipment
The correct sequence for putting on PPE is crucial to ensure maximum protection.
Figure 1. Recommended sequence for donning PPE.
Handling the Compound
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield or in an enclosure to prevent dissemination of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Manipulations: All subsequent experimental steps should be conducted within the fume hood.
Doffing of Personal Protective Equipment
The removal of PPE must be done carefully to prevent cross-contamination.
Figure 2. Recommended sequence for doffing PPE.
Decontamination and Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Decontamination
-
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with an appropriate solvent within the fume hood. The rinsate must be collected as hazardous waste.
-
Work Surfaces: The work area within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution.
Waste Disposal
-
Solid Waste: Unused compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing 5-Phenoxymethyl-4-phenyl-4H-[1][2][3]triazole-3-thiol and the initial rinsates from cleaning must be collected in a designated, labeled hazardous waste container.
-
Classification: This waste is classified as hazardous.[1] Disposal must be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][9] Do not empty into drains.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10] |
| Spill | Evacuate the immediate area. If the spill is large or outside of a containment area, alert your institution's environmental health and safety department. For small spills within the fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. |
By adhering to these guidelines, you are fostering a robust safety culture and ensuring the well-being of yourself and your colleagues. Our commitment to your success extends beyond providing high-quality reagents to include the critical knowledge for their safe and effective use.
References
- Thermo Fisher Scientific. (2023, September 1).
- Watson International Ltd. 1H-1,2,4-Triazole-3-thiol CAS 3179-5 MSDS.
- Cole-Parmer. Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
- Echemi. (2024, January 16). 5-phenyl-4h-1,2,4-triazole-3-thiol.
- CHEMM. Personal Protective Equipment (PPE).
- Acros Organics. (2014, July 15).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
- Sigma-Aldrich. 5-phenoxymethyl-4-p-tolyl-4h-(1,2,4)triazole-3-thiol.
- Cornell University Environmental Health and Safety. Chapter 3 - Personal Protective Equipment.
- The University of Edinburgh Health & Safety. (2024, July 22). Personal Protective Equipment.
- BenchChem. Personal protective equipment for handling Tridecane-2-thiol.
- Fluorochem. (2024, December 19). Safety Data Sheet: 5-ethyl-1H-1,2,4-triazole-3-thiol.
- MDPI. (2023).
- Frontiers in Chemistry. (2022, April 24).
- ResearchGate. (2023, November 27).
-
Santa Cruz Biotechnology, Inc. 4-(4-Chloro-phenyl)-5-(4-ethoxy-phenoxymethyl)-4H-[1][2][3]triazole-3-thiol.
- Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- National Institutes of Health. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- ResearchGate. (2024, January 19).
- ResearchGate. (2017, August 10). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
- National Institutes of Health. (2023, November 16).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. watson-int.com [watson-int.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
